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  • Product: 3-Bromomethyltetrahydrothiophene 1,1-dioxide
  • CAS: 321979-37-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromomethyltetrahydrothiophene 1,1-dioxide: Structure, Synthesis, and Application

Executive Summary 3-Bromomethyltetrahydrothiophene 1,1-dioxide, also known as 3-(bromomethyl)sulfolane, is a heterocyclic building block of significant interest to the pharmaceutical and chemical synthesis sectors. Its s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromomethyltetrahydrothiophene 1,1-dioxide, also known as 3-(bromomethyl)sulfolane, is a heterocyclic building block of significant interest to the pharmaceutical and chemical synthesis sectors. Its structure combines a highly polar, chemically stable sulfolane (tetrahydrothiophene 1,1-dioxide) core with a reactive bromomethyl functional group.[1][2] This unique combination renders it a valuable intermediate for introducing the sulfolane moiety into complex molecular architectures, a common strategy in modern drug discovery to enhance physicochemical properties such as solubility and metabolic stability.[3] This guide provides a comprehensive overview of its chemical structure, supported by spectroscopic analysis, details a robust synthetic protocol, and explores its applications as a versatile reagent in medicinal chemistry.

Chemical Structure & Physicochemical Properties

The foundational identity of any chemical reagent lies in its structure. 3-Bromomethyltetrahydrothiophene 1,1-dioxide is a saturated, five-membered heterocyclic compound.

Core Structural Features

The molecule can be deconstructed into two key components:

  • Tetrahydrothiophene 1,1-dioxide (Sulfolane) Ring: This is a saturated thiophene ring where the sulfur atom is oxidized to a sulfone. The sulfone group (SO₂) is a strong electron-withdrawing group, rendering the adjacent protons acidic and the entire moiety highly polar and generally stable to a wide range of reaction conditions.[1][4] This stability and polarity are often leveraged in drug design to impart favorable properties.

  • Bromomethyl Group: Attached at the C3 position of the ring, the -CH₂Br group serves as the primary reactive site. The bromine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This functionality is the key to its utility as a synthetic building block.

Below is a diagram illustrating the chemical structure.

chemical_structure cluster_ring cluster_substituent S S O1 O S->O1 O O2 O S->O2 O C5 CH₂ S->C5 C2 CH₂ C2->S C3 CH C3->C2 CH2Br_C CH₂ C3->CH2Br_C C4 CH₂ C4->C3 C5->C4 Br Br CH2Br_C->Br

Caption: 2D Structure of 3-Bromomethyltetrahydrothiophene 1,1-dioxide.

Physicochemical & Spectroscopic Data
PropertyValue / Predicted DataJustification / Reference
CAS Number 321979-37-7Angene Chemical, MilliporeSigma[5]
Molecular Formula C₅H₉BrO₂SAngene Chemical[5]
Molecular Weight 213.1 g/mol MilliporeSigma
Appearance White SolidMilliporeSigma
¹H NMR (CDCl₃) δ ~3.5-4.0 (m, 2H, -CH₂Br), δ ~3.0-3.4 (m, 4H, -CH₂SO₂-), δ ~2.2-2.8 (m, 3H, ring CH + CH₂)Predicted based on known shifts for sulfolanes and alkyl bromides. Protons alpha to the sulfone and bromine are significantly deshielded.[6][7][8]
¹³C NMR (CDCl₃) δ ~60-70 (ring C-SO₂), δ ~30-40 (-CH₂Br), δ ~25-35 (other ring carbons)Predicted based on known sulfolane and alkyl halide spectra. Carbons attached to heteroatoms (S, O, Br) will appear downfield.[7][9]
IR (KBr Pellet) ~1320-1280 cm⁻¹ (s), ~1150-1120 cm⁻¹ (s), ~700-600 cm⁻¹ (m)Strong, characteristic asymmetric and symmetric stretching vibrations for the SO₂ group. C-Br stretch appears in the fingerprint region.[6]
Mass Spec (EI) m/z = 212/214 (M⁺, Br isotope pattern), 133 (M⁺ - Br), 69 (C₅H₉⁺)Molecular ion peak showing the characteristic ~1:1 ratio for bromine isotopes (⁷⁹Br/⁸¹Br). Common fragments include loss of bromine and the sulfolane ring fragment.[6][10]

Recommended Synthetic Protocol

The synthesis of 3-Bromomethyltetrahydrothiophene 1,1-dioxide is most effectively achieved via free-radical bromination of its precursor, 3-methyltetrahydrothiophene 1,1-dioxide. The choice of N-Bromosuccinimide (NBS) as the bromine source is critical for achieving high selectivity and ensuring a safer reaction profile compared to using elemental bromine.[11]

Causality of Reagent Selection
  • N-Bromosuccinimide (NBS): NBS is the preferred reagent for allylic and benzylic-type brominations. It provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, which suppresses competitive electrophilic addition reactions. In this aliphatic system, its role is to provide the bromine radical (Br•) required for the chain reaction.[12]

  • Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is necessary to start the chain reaction. Azobisisobutyronitrile (AIBN) is often preferred over benzoyl peroxide for its more predictable decomposition kinetics and for avoiding potential side reactions associated with peroxide-based initiators.

  • Solvent (CCl₄ or Dichloromethane): A non-polar, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is required to dissolve the reactants without participating in the radical reaction.

Step-by-Step Synthesis Workflow

synthesis_workflow start Start: 3-Methyltetrahydrothiophene 1,1-dioxide in CCl₄ reagents Add NBS and AIBN (initiator) start->reagents reflux Heat to Reflux (~77°C) under N₂ atmosphere reagents->reflux monitor Monitor Reaction by TLC/GC-MS (disappearance of starting material) reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove Succinimide cool->filter wash Wash Filtrate with Aqueous Na₂S₂O₃ and Brine filter->wash dry Dry Organic Layer (e.g., over MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Silica Gel, Hexane/EtOAc gradient) concentrate->purify end_product End Product: 3-Bromomethyl- tetrahydrothiophene 1,1-dioxide purify->end_product

Caption: Recommended workflow for the synthesis of the title compound.

Protocol Details:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyltetrahydrothiophene 1,1-dioxide (1.0 eq). Dissolve it in a suitable volume of carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen) and heat the mixture to reflux. Maintain reflux until the starting material is consumed, as monitored by TLC or GC-MS. Self-Validation Check: The reaction progress can be visually monitored as the denser NBS is consumed and the lighter succinimide co-product forms and floats.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the solid with a small amount of cold solvent.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: The crude product is purified by flash column chromatography on silica gel to yield 3-Bromomethyltetrahydrothiophene 1,1-dioxide as a white solid.

Applications in Drug Discovery & Development

The true value of 3-Bromomethyltetrahydrothiophene 1,1-dioxide lies in its role as a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. The sulfone moiety is a key pharmacophore in several classes of biologically active compounds.

Intermediate for Bioactive Scaffolds

The primary application is in the covalent attachment of the sulfolane ring to a nucleophilic substrate. This is a common strategy employed by medicinal chemists to build novel molecular entities.

  • NRF2 Activators: The 3-aminotetrahydrothiophene 1,1-dioxide scaffold has been identified as a potent, non-electrophilic activator of the NRF2 pathway, which is a therapeutic target for diseases involving oxidative stress.[3] 3-Bromomethyltetrahydrothiophene 1,1-dioxide is an ideal precursor for synthesizing libraries of these compounds by reacting it with various primary or secondary amines.

  • Kinase Inhibitors: The thiophene ring and its derivatives are prevalent in kinase inhibitors.[13] The sulfolane group can act as a hydrogen bond acceptor and its steric bulk can be used to achieve selective binding within the ATP-binding pocket of a target kinase.

  • General Scaffold Decoration: In fragment-based drug discovery, the sulfolane moiety can be introduced to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound. Its high polarity can enhance solubility, while the chemical inertness of the sulfone group improves metabolic stability.[14]

The general reaction scheme for its use as a building block is shown below.

application_scheme reagent 3-Bromomethyl- tetrahydrothiophene 1,1-dioxide product Functionalized Product (e.g., Amine, Ether, Thioether) reagent->product Sₙ2 Reaction nucleophile Nucleophile (R-NH₂, R-OH, R-SH, etc.) nucleophile->product

Caption: General application as an electrophilic building block.

Conclusion

3-Bromomethyltetrahydrothiophene 1,1-dioxide is more than a simple chemical; it is an enabling tool for chemical and pharmaceutical research. Its well-defined structure, characterized by a stable polar core and a reactive electrophilic arm, provides a reliable synthetic handle for molecular elaboration. The robust and scalable synthesis protocol further enhances its utility. For researchers in drug discovery, this compound represents a key building block for accessing novel chemical matter and for optimizing the properties of next-generation therapeutics.

References

  • Angene Chemical. 3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide(CAS# 321979-37-7). Angene. [Link]

  • Course Hero. Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Course Hero. [Link]

  • Royal Society of Chemistry. General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Royal Society of Chemistry. [Link]

  • MilliporeSigma. Thiophene, 3-(bromomethyl)tetrahydro-, 1,1-dioxide | 321979-37-7. MilliporeSigma. [Link]

  • NIST. Thiophene, tetrahydro-3-methyl-, 1,1-dioxide. NIST Chemistry WebBook. [Link]

  • Wikipedia. Sulfolane. Wikipedia. [Link]

  • AperTO. Improved Synthesis of 4-([2,2':5',2''-Terthiophen]-3'-ylethynyl)-2,2'-bipyridine. University of Turin Institutional Open Access Archive. [Link]

  • CAS. 8-Hydroxyefavirenz - CAS Common Chemistry. CAS. [Link]

  • NIST. Thiophene, tetrahydro-, 1,1-dioxide. NIST Chemistry WebBook. [Link]

  • CAS. N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide - CAS Common Chemistry. CAS. [Link]

  • Organic Syntheses. 3-thenyl bromide. Organic Syntheses. [Link]

  • Choi, H. J., et al. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PMC. [Link]

  • PubChem. Sulfolane. National Center for Biotechnology Information. [Link]

  • Google Patents. US3293264A - Synthesis of 2, 3-dihydrothiophene-1, 1-dioxide.
  • Al-awar, R. S., et al. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC. [Link]

  • PubChem. Heptafluorobutyric acid. National Center for Biotechnology Information. [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Cao, X. Y., et al. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. PubMed. [Link]

  • ResearchGate. Chemical and physical properties of sulfolane. ResearchGate. [Link]

  • Astex Pharmaceuticals. Organic synthesis provides opportunities to transform drug discovery. Nature Reviews Drug Discovery. [Link]

  • PubChem. Perfluorobutyrate. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Visible-light-induced bromoetherification of alkenols for the synthesis of β-bromotetrahydrofurans and -tetrahydropyrans. Beilstein Journals. [Link]

  • University of Wisconsin / ACS Division of Organic Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Muthusamy-Subashini/f061e8095b348d612e430485a38f0d86241b2123]([Link]

Sources

Exploratory

Technical Whitepaper: 3-(Bromomethyl)tetrahydrothiophene 1,1-Dioxide in Advanced Drug Design

Executive Summary In contemporary medicinal chemistry, optimizing the physicochemical properties of a drug candidate is as critical as maximizing its target affinity. 3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide (commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, optimizing the physicochemical properties of a drug candidate is as critical as maximizing its target affinity. 3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide (commonly referred to as 3-(bromomethyl)sulfolane) has emerged as a privileged, bifunctional building block for this exact purpose. By combining a highly reactive exocyclic electrophile with a metabolically stable, highly polar sulfolane ring, this reagent allows drug development professionals to seamlessly graft the sulfolane motif onto complex molecular scaffolds[1]. This whitepaper provides an in-depth technical analysis of its physicochemical profile, mechanistic reactivity, and field-proven experimental protocols.

Physicochemical Profiling

Understanding the baseline properties of 3-(bromomethyl)tetrahydrothiophene 1,1-dioxide is essential for predicting its behavior in both synthetic workflows and biological systems. The compound acts as a stable, solid source of the sulfolane moiety[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide
CAS Number 321979-37-7
Molecular Formula C5H9BrO2S
Molecular Weight 213.09 g/mol
Physical State White Solid (at standard conditions)
Storage Temperature 0–8 °C (Refrigerated)
Purity (Commercial) ≥ 95%
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Corrosive/Skin burns), H335 (Respiratory irritation)

(Data aggregated from [2],[3])

The Medicinal Chemistry Rationale

The incorporation of the sulfolane ring into pharmacophores is not arbitrary; it is driven by specific stereoelectronic advantages. The sulfone ( −SO2​− ) group is a potent hydrogen-bond acceptor but lacks hydrogen-bond donors, allowing it to interact strongly with target proteins without violating Lipinski's Rule of Five[1]. Furthermore, unlike simple thioethers which are highly susceptible to cytochrome P450 (CYP) mediated oxidation, the fully oxidized sulfur in the sulfolane ring provides exceptional metabolic stability[4].

MedChem_Rationale Sulfolane Sulfolane Motif (Tetrahydrothiophene 1,1-dioxide) Prop1 Strong H-Bond Acceptor (SO2 group) Sulfolane->Prop1 Prop2 High Polarity / Low LogP Sulfolane->Prop2 Prop3 Metabolic Stability (Oxidation Resistant) Sulfolane->Prop3 Outcome1 Enhanced Target Binding Prop1->Outcome1 Outcome2 Improved Aqueous Solubility Prop2->Outcome2 Outcome3 Increased Half-Life (t1/2) Prop3->Outcome3

Fig 1: Logical rationale for incorporating the sulfolane motif in drug discovery.

Chemical Reactivity & Mechanistic Pathways

The primary utility of 3-(bromomethyl)sulfolane lies in its exocyclic −CH2​Br group, which functions as an excellent electrophile for bimolecular nucleophilic substitution ( SN​2 ).

The Causality of Side Reactions: SN​2 vs. E2 Elimination

While the primary carbon strongly favors SN​2 attack, chemists must account for the stereoelectronic environment of the adjacent ring. The exocyclic bromomethyl group is attached to the C3 position of the sulfolane ring. This C3 carbon possesses a single, tertiary proton.

If aggressive, sterically hindered bases (e.g., Potassium tert-butoxide) are utilized, the base may abstract this C3 proton rather than facilitating nucleophilic attack. This abstraction leads to the expulsion of the bromide ion and the formation of an unwanted exocyclic alkene (3-methylenetetrahydrothiophene 1,1-dioxide ) via an E2 elimination pathway. To suppress this, protocols must utilize mild bases (like K2​CO3​ or DIPEA) and controlled thermal conditions to strictly favor the SN​2 transition state.

SN2_Pathway Nucleophile Nucleophile (1° or 2° Amine) TransitionState S_N2 Transition State (Bimolecular) Nucleophile->TransitionState Backside attack Electrophile 3-(Bromomethyl)sulfolane (Alkylating Agent) Electrophile->TransitionState Br- departure Product Sulfolane-Appended Target Molecule TransitionState->Product Base neutralizes HBr

Fig 2: Mechanistic pathway of SN2 alkylation using 3-(bromomethyl)sulfolane.

Self-Validating Experimental Protocol: N-Alkylation Workflow

To ensure high-fidelity coupling of the sulfolane motif to a secondary amine drug scaffold, the following self-validating protocol is recommended. The system is designed to prevent elimination and provides built-in analytical checkpoints.

Step 1: Reagent Preparation
  • Substrate: Secondary amine scaffold (1.0 equivalent).

  • Electrophile: 3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide (1.2 equivalents). Causality: A slight excess ensures complete consumption of the valuable amine scaffold without complicating downstream purification.

  • Base: Potassium carbonate ( K2​CO3​ , 2.5 equivalents), finely powdered. Causality: A mild, insoluble inorganic base scavenges the generated HBr without inducing E2 elimination at the C3 position.

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) (0.2 M concentration).

Step 2: Reaction Execution
  • Charge a flame-dried round-bottom flask with the secondary amine and K2​CO3​ in the chosen solvent.

  • Stir at room temperature for 15 minutes to allow the base to pre-coordinate with the amine.

  • Add 3-(bromomethyl)sulfolane in a single portion.

  • Equip with a reflux condenser and heat the mixture to 70 °C . Causality: 70 °C provides sufficient thermal energy to overcome the mild deactivating inductive effect ( −I ) of the sulfone group without triggering thermal degradation[2].

  • Stir for 8–12 hours.

Step 3: Workup and Isolation
  • Cool the reaction to room temperature and quench with distilled water (equal volume to the solvent).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×15 mL). Note: Because the sulfolane ring significantly increases the polarity of the product, multiple extractions or salting out the aqueous layer with NaCl may be required to ensure high recovery.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: System Validation (LC-MS)

This protocol is self-validating via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Metric: The successful covalent attachment of the sulfolane methyl group will result in a precise mass shift. The observed [M+H]+ of the product must be exactly +133.03 Da relative to the starting amine (accounting for the addition of the C5​H9​O2​S fragment and the loss of the amine proton). The absence of an [M+H]+ peak corresponding to the unreacted amine confirms reaction completion.

Safety, Handling, and Storage

3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide is an active alkylating agent and must be handled with rigorous safety protocols[2]:

  • Corrosivity: It causes severe skin burns and serious eye damage (H314, H318). All handling must occur within a certified chemical fume hood using nitrile gloves and chemical safety goggles[2].

  • Storage: The compound must be stored at 0–8 °C under an inert atmosphere (Argon or Nitrogen)[2]. Elevated temperatures during storage can lead to premature degradation, hydrolysis of the bromide, or unwanted oligomerization.

References

  • ChemSrc. 3-bromomethyltetrahydrothiophene 1,1-dioxide Chemical Properties and Synthesis. URL:[Link]

  • IOMC World / ResearchGate. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. URL:[Link]

  • Taylor & Francis. Sulfolane – Knowledge and References in Industrial and Medicinal Chemistry. URL:[Link]

Sources

Foundational

Mechanism of action for 3-Bromomethyltetrahydrothiophene 1,1-dioxide in organic synthesis

An In-depth Technical Guide to the Mechanism of Action for 3-Bromomethyltetrahydrothiophene 1,1-dioxide in Organic Synthesis Abstract 3-Bromomethyltetrahydrothiophene 1,1-dioxide, also known as 3-(bromomethyl)sulfolane,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for 3-Bromomethyltetrahydrothiophene 1,1-dioxide in Organic Synthesis

Abstract

3-Bromomethyltetrahydrothiophene 1,1-dioxide, also known as 3-(bromomethyl)sulfolane, is a versatile bifunctional reagent that offers a unique combination of reactivity patterns, making it a valuable building block in modern organic synthesis. The presence of a primary alkyl bromide and a sulfone functional group within a saturated heterocyclic scaffold dictates its dual mechanistic pathways: nucleophilic substitution and elimination-cycloaddition. This technical guide provides an in-depth exploration of these mechanisms, supported by field-proven insights, detailed experimental protocols, and comprehensive references. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.

Introduction: The Strategic Value of a Bifunctional Scaffold

The tetrahydrothiophene 1,1-dioxide (sulfolane) core is a highly polar, aprotic, and thermally stable scaffold.[1][2] The introduction of a bromomethyl group at the 3-position transforms this relatively inert solvent molecule into a potent electrophile and a precursor to a reactive diene. This duality is the cornerstone of its utility in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry where the sulfone moiety is a common pharmacophore.[3] Understanding the underlying mechanisms of action is paramount to exploiting its full synthetic potential.

The Dichotomous Reactivity of 3-Bromomethyltetrahydrothiophene 1,1-dioxide

The chemical behavior of 3-bromomethyltetrahydrothiophene 1,1-dioxide is governed by two competing, yet synthetically complementary, reaction pathways. The choice of reagents and reaction conditions dictates which pathway is favored, offering a controllable entry into diverse molecular frameworks.

Pathway A: Bimolecular Nucleophilic Substitution (S(_N)2)

The primary and most direct synthetic application of the bromomethyl group is its reaction with nucleophiles via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4] The carbon atom of the bromomethyl group is the electrophilic center, and its reactivity is significantly enhanced by the strong electron-withdrawing inductive effect of the adjacent sulfonyl group. This polarization facilitates the attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group.

The general transformation is as follows:

SN2_Mechanism Substrate 3-Bromomethyltetrahydrothiophene 1,1-dioxide TS [Nu---CH2---Br]δ- Substrate->TS S_N2 Attack Nu Nu: Product Substituted Product TS->Product Br Br- Elimination_DielsAlder Substrate 3-Bromomethyltetrahydrothiophene 1,1-dioxide Intermediate 3-Methylenesulfolene (in-situ) Substrate->Intermediate E2 Elimination Base Strong, non-nucleophilic base (e.g., DBU, t-BuOK) Dienophile Dienophile (e.g., Maleic Anhydride) Product Diels-Alder Adduct Intermediate->Product [4+2] Cycloaddition

Sources

Exploratory

3-Bromomethyltetrahydrothiophene 1,1-Dioxide: A Strategic Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In modern drug discovery, the optimization of a lead compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery, the optimization of a lead compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the strategic incorporation of specific functional groups. 3-Bromomethyltetrahydrothiophene 1,1-dioxide (also known as 3-(bromomethyl)thiolane 1,1-dioxide) has emerged as a highly versatile bifunctional building block. It combines the potent electrophilic reactivity of a bromomethyl group with the unique physicochemical properties of a cyclic sulfone (sulfolane) ring[1].

This technical guide explores the molecular characteristics of 3-bromomethyltetrahydrothiophene 1,1-dioxide, its mechanistic rationale as a bioisostere in drug design, and provides field-validated protocols for its integration into complex pharmacophores.

Physicochemical Profiling & Structural Analytics

The utility of 3-bromomethyltetrahydrothiophene 1,1-dioxide stems from its precise molecular architecture. The sulfolane core is a polar aprotic moiety that exhibits high thermal and chemical stability. When appended to a drug scaffold, the sulfone group acts as a strong hydrogen bond acceptor, which can significantly lower the overall lipophilicity (LogP) of the molecule, thereby improving aqueous solubility and metabolic stability[2].

Quantitative Data Summary

The following table summarizes the core chemical identifiers and computed properties critical for synthetic planning and cheminformatics modeling[3].

PropertyValue / Descriptor
Chemical Name 3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide
IUPAC Name 3-(bromomethyl)thiolane 1,1-dioxide
CAS Registry Number 321979-37-7
Molecular Formula C5H9BrO2S
Molecular Weight 213.0928 g/mol
SMILES BrCC1CS(CC1)(=O)=O
InChI Key WIWBGPFHCBCIHT-UHFFFAOYSA-N
Hydrogen Bond Acceptors 2 (Sulfone oxygens)
Hydrogen Bond Donors 0

Mechanistic Rationale in Drug Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen over alternatives. The use of 3-bromomethyltetrahydrothiophene 1,1-dioxide is driven by two primary mechanistic advantages:

The Sulfolane Core as a Bioisostere

The cyclic sulfone ring is frequently deployed as a bioisostere for carbonyls, carboxylic acids, and metabolically labile sulfonamides[2]. Traditional primary sulfonamides are often plagued by poor solubility, off-target effects, and the generation of long-lasting circulating metabolites in vivo. Replacing a sulfonamide with a cyclic sulfone maintains the necessary spatial geometry and hydrogen-bonding vector while eliminating the liability of reactive metabolite formation[4]. Furthermore, the rigid, three-dimensional structure of the tetrahydrothiophene ring disrupts planar molecular stacking, which directly enhances solid-state solubility.

The Bromomethyl Electrophile

The bromomethyl group at the C3 position provides an ideal handle for late-stage functionalization. Bromine is an excellent leaving group, priming the adjacent primary carbon for bimolecular nucleophilic substitution ( SN​2 ). This allows medicinal chemists to rapidly append the sulfolane pharmacophore onto secondary amines, phenols, or thiols present on a lead scaffold.

Bioisostere cluster_0 Traditional Pharmacophore cluster_1 Optimized Lead N1 Sulfonamide / Carbonyl (Metabolically Labile / High LogP) N2 Tetrahydrothiophene 1,1-dioxide (Metabolically Stable / Optimal ADME) N1->N2 Bioisosteric Replacement via SN2 Alkylation

Caption: Logical workflow of bioisosteric replacement utilizing the sulfolane moiety to improve ADME properties.

Synthetic Utility & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocol details the SN​2 N-alkylation of a generic secondary amine using 3-bromomethyltetrahydrothiophene 1,1-dioxide.

Causality in Experimental Design
  • Base Selection ( K2​CO3​ ): A mild, inorganic base like Potassium Carbonate is chosen over strong bases (e.g., NaH or LDA). Strong bases risk deprotonating the α -protons (C2 or C5) adjacent to the strongly electron-withdrawing sulfone group, which could trigger unwanted Ramberg-Bäcklund rearrangements or elimination reactions. K2​CO3​ selectively acts as an acid scavenger for the generated HBr.

  • Solvent Selection (DMF or MeCN): Polar aprotic solvents are utilized because they solvate the cation ( K+ ) while leaving the amine nucleophile unsolvated and highly reactive, thereby accelerating the SN​2 transition state.

Step-by-Step N-Alkylation Protocol

Reagents Required:

  • Secondary Amine Scaffold (1.0 equiv)

  • 3-Bromomethyltetrahydrothiophene 1,1-dioxide (1.2 equiv)

  • Potassium Carbonate ( K2​CO3​ , anhydrous, 2.5 equiv)

  • Catalytic Potassium Iodide (KI, 0.1 equiv) - Optional, for Finkelstein in situ activation

  • Anhydrous N,N-Dimethylformamide (DMF)

Workflow:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.5 mmol) to the solution. Stir at room temperature for 15 minutes to ensure uniform suspension.

  • Electrophile Addition: Add 3-bromomethyltetrahydrothiophene 1,1-dioxide (1.2 mmol) dropwise or in small portions. If the reaction is sterically hindered, add catalytic KI (0.1 mmol) to convert the bromide to a more reactive iodide intermediate in situ.

  • Thermal Activation: Heat the reaction mixture to 65 °C. The slight steric bulk of the cyclic sulfone necessitates mild heating to overcome the SN​2 activation energy barrier.

  • Monitoring (Self-Validating Step): Monitor the reaction via LC-MS or TLC (typically 5% MeOH in DCM). The disappearance of the starting amine mass and the appearance of the [M+H]+ peak corresponding to the sulfolane-adduct validates the forward progress. Reaction is typically complete within 6-12 hours.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (15 mL) and extract with Ethyl Acetate ( 3×15 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×10 mL) to remove residual DMF, followed by brine (15 mL).

  • Drying & Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SN2_Workflow A Amine Nucleophile (Drug Scaffold) C Mild Base (K2CO3) Polar Solvent (DMF) 65 °C A->C B 3-Bromomethyl Sulfolane B->C D SN2 Transition State C->D E Sulfolane-Appended Target Molecule D->E

Caption: Experimental workflow for the SN2 alkylation of an amine using 3-bromomethyl sulfolane.

Safety, Handling, and Toxicity Profiling

When scaling up reactions involving 3-bromomethyltetrahydrothiophene 1,1-dioxide, specific safety parameters must be observed:

  • Alkylating Agent Alert: The bromomethyl moiety is a potent electrophile. Like all alkylating agents, it carries inherent risks of skin sensitization and potential genotoxicity. It must be handled in a certified chemical fume hood with appropriate PPE (nitrile gloves, safety goggles).

  • Sulfolane Toxicity: While the tetrahydrothiophene 1,1-dioxide core is generally considered to have a low order of acute toxicity via oral or dermal routes, prolonged exposure can cause mild conjunctivitis or skin irritation[5].

  • Thermal Stability: The compound is thermally stable under standard reaction conditions, but strong oxidizing agents or neat mixing with nitrating agents should be avoided to prevent highly exothermic decomposition[5].

References

  • Angene Chemical. "3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide(CAS# 321979-37-7 )". AngeneSci. URL:[Link]

  • Scott, M. et al. "Cyclic sulfoxides and sulfones in drug design". ResearchGate. URL:[Link]

  • Ataman Chemicals. "SULFOLANE (ANHYDROUS - AQUEOUS)". Ataman Chemicals Technical Data. URL:[Link]

  • National Institutes of Health. "Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide". PMC. URL:[Link]

Sources

Foundational

The Strategic Utility of 3-Bromomethyltetrahydrothiophene 1,1-Dioxide in Medicinal Chemistry: A Technical Guide to Sulfolane-Appended Pharmacophores

Executive Summary In the modern landscape of medicinal chemistry and rational drug design, the optimization of a lead compound's physicochemical properties is as critical as its target affinity. 3-Bromomethyltetrahydroth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of medicinal chemistry and rational drug design, the optimization of a lead compound's physicochemical properties is as critical as its target affinity. 3-Bromomethyltetrahydrothiophene 1,1-dioxide (CAS: 321979-37-7), commonly referred to as 3-(bromomethyl)sulfolane, has emerged as a highly specialized synthetic building block [1]. By providing a reactive electrophilic handle (the bromomethyl group), this reagent allows chemists to efficiently append the cyclic sulfone (sulfolane) moiety to diverse molecular scaffolds. This whitepaper provides an in-depth technical analysis of the sulfolane pharmacophore, details the chemical reactivity of its bromomethyl derivative, and outlines field-proven experimental protocols for its integration into drug discovery workflows.

The Sulfolane Pharmacophore: Rationale and Physicochemical Impact

The cyclic sulfone moiety is a privileged pharmacophore in medicinal chemistry[4]. When appended to a drug candidate, the sulfolane ring imparts several distinct pharmacological advantages:

  • High Dipole Moment & Hydrogen Bond Acceptor Capacity: The two highly polarized oxygen atoms on the sulfur act as strong hydrogen bond acceptors, allowing for specific interactions with target protein backbones (e.g., bidentate hydrogen bonding) [3].

  • Absence of Hydrogen Bond Donors: Unlike hydroxyl or primary amine groups, the sulfolane ring does not donate hydrogen bonds. This is a critical feature for maintaining passive membrane permeability and facilitating blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The sulfur atom is already in its highest oxidation state (S^VI). Consequently, the sulfolane ring is highly resistant to cytochrome P450-mediated oxidative metabolism, unlike its thioether or sulfoxide counterparts.

  • Aqueous Solubility: The incorporation of the highly polar sulfolane group significantly lowers the lipophilicity (LogP) of hydrophobic scaffolds, improving aqueous solubility without introducing ionizable groups that might complicate pharmacokinetic profiles.

Chemical Profile and Quantitative Data

3-Bromomethyltetrahydrothiophene 1,1-dioxide serves as the premier alkylating agent for introducing the sulfolane group via nucleophilic substitution ( SN​2 ). Below is a consolidated table of its critical physicochemical parameters [1].

PropertyValueImplication for Synthesis & Design
CAS Number 321979-37-7Standard identifier for procurement and safety tracking.
Molecular Formula C₅H₉BrO₂SContains a highly reactive primary alkyl bromide.
Molecular Weight 213.09 g/mol Low molecular weight allows for fragment-based library design.
Topological Polar Surface Area (TPSA) 42.5 ŲContributes moderately to TPSA, preserving cell permeability.
Hydrogen Bond Acceptors 2Enhances target binding via the sulfonyl oxygens.
Hydrogen Bond Donors 0Prevents excessive desolvation energy penalties during binding.
Predicted XLogP ~0.8Highly polar, ideal for tuning overly lipophilic lead compounds.

Experimental Methodologies: Step-by-Step Alkylation Protocols

To ensure scientific integrity and reproducibility, the following protocol details the SN​2 N-alkylation of a secondary amine using 3-Bromomethyltetrahydrothiophene 1,1-dioxide. This protocol is designed as a self-validating system, with explicit causality provided for every experimental choice.

Protocol: General SN​2 N-Alkylation Workflow

Objective: Append the sulfolane moiety to a secondary amine scaffold to improve metabolic stability and solubility.

Reagents & Materials:

  • Secondary amine substrate (1.0 equiv)

  • 3-Bromomethyltetrahydrothiophene 1,1-dioxide (1.2 equiv)

  • Potassium carbonate ( K2​CO3​ , 2.5 equiv)

  • Potassium iodide (KI, 0.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation & Solvation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: An inert atmosphere prevents the oxidative degradation of sensitive amine substrates. Anhydrous DMF is chosen as a polar aprotic solvent; it solvates the cations ( K+ ) while leaving the amine nucleophile unsolvated and highly reactive, thereby accelerating the SN​2 pathway.

  • Base Addition: Add finely powdered K2​CO3​ (2.5 equiv) to the solution. Stir the suspension at room temperature for 15 minutes.

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the amine nucleophile. Powdering the base maximizes the surface area for this heterogeneous solid-liquid interaction.

  • Catalyst & Electrophile Addition: Add KI (0.1 equiv) followed by 3-Bromomethyltetrahydrothiophene 1,1-dioxide (1.2 equiv).

    • Causality: KI acts as a nucleophilic catalyst via the Finkelstein reaction. The iodide ion transiently displaces the bromide to form an alkyl iodide intermediate in situ, which is a significantly better electrophile. The 1.2 molar excess of the sulfolane reagent ensures complete consumption of the more valuable amine building block.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the progression via LC-MS or TLC (typically requires 4–12 hours).

    • Causality: The bromomethyl group on the sulfolane ring exhibits slight steric hindrance (akin to a β -branched system). Thermal energy is required to overcome the activation energy barrier of the SN​2 transition state.

  • Quenching & Workup: Cool the mixture to room temperature and quench with distilled water (5× the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3×).

    • Causality: Flooding the system with water highly dilutes the DMF, driving the organic product into the ethyl acetate phase while partitioning the inorganic salts and DMF waste into the aqueous layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

    • Causality: Brine removes residual water and trace DMF from the organic layer. Na2​SO4​ acts as a chemical desiccant to ensure a completely dry crude product prior to silica gel loading.

SynthesisWorkflow A 3-Bromomethyltetrahydrothiophene 1,1-dioxide (Electrophile) D SN2 Transition State (Polar Aprotic Solvation) A->D B Nucleophile (1°/2° Amine, Thiol, Phenol) B->D C Base / Solvent System (K2CO3 / DMF or MeCN) C->D Deprotonation & Solvation E Sulfolane-Appended Target Molecule D->E Bromide Displacement

Caption: Workflow of SN2 nucleophilic substitution using 3-Bromomethyltetrahydrothiophene 1,1-dioxide.

Case Studies in Target-Directed Drug Discovery

The strategic incorporation of the sulfolane ring—often facilitated by bromomethyl or amine-functionalized sulfolane derivatives—has led to significant breakthroughs in recent drug discovery campaigns.

A. Selectivity-Tunable Toll-like Receptor 7/8 Agonists

In the development of novel Antibody–Drug Conjugate (ADC) payloads for immuno-oncology, systemic exposure to TLR7/8 agonists often results in poor tolerability. Researchers successfully designed pyrazolopyrimidine-based TLR7/8 agonists incorporating a sulfolane moiety [2]. The sulfolane group was strategically utilized to tune receptor selectivity and optimize physicochemical properties, reducing systemic circulation while maintaining potent immunostimulatory responses. The sulfolane ring filled a critical hydrophobic/polar hybrid pocket, engaging in key hydrogen bonding interactions while resisting metabolic degradation.

TLRPathway L Sulfolane-Derivatized TLR7/8 Agonist R Endosomal TLR7/8 Receptor L->R Binding (H-bonds & π-stacking) M MyD88 Adaptor Protein R->M Dimerization K IRAK4 / TRAF6 Kinase Complex M->K Signal Transduction T NF-κB / IRF7 Transcription Factors K->T Phosphorylation E Pro-inflammatory Cytokines (IFN-α, TNF-α) T->E Gene Expression

Caption: Intracellular signaling cascade triggered by sulfolane-derivatized TLR7/8 agonists.

B. NSD2-PWWP1 Domain Binders via DNA-Encoded Libraries

During the screening of DNA-encoded libraries (DELs) to find novel binders for the PWWP1 domain of NSD2 (an epigenetic target implicated in oncology), a highly enriched cluster of compounds was discovered featuring a 3-substituted sulfolane moiety [3]. X-ray crystallography revealed that the sulfolane group binds deep within the methyl-lysine pocket of the PWWP1 domain, forming critical bidentate hydrogen bonds to the backbone NHs of residues D269 and A270. This demonstrates the sulfolane ring's unique capacity to act as a highly specific structural anchor in challenging epigenetic targets.

C. Covalent Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), the sulfolane group has been utilized to tune the reactivity of covalent warheads. For instance, the development of Sulfopin, a highly selective covalent inhibitor of the Pin1 isomerase, utilized a sulfolane-chloroacetamide warhead [5]. The sulfolane moiety provided the necessary steric bulk and dipole interactions to orient the warhead precisely toward Cys113, resulting in potent tumor regression models.

Conclusion

3-Bromomethyltetrahydrothiophene 1,1-dioxide is far more than a simple alkylating agent; it is a strategic gateway to incorporating the sulfolane pharmacophore into complex drug architectures. By mastering the chemical reactivity of this building block and understanding the profound physicochemical benefits of the cyclic sulfone—ranging from bidentate hydrogen bonding to metabolic inertness—medicinal chemists can effectively rescue overly lipophilic leads, tune target selectivity, and drive the next generation of targeted therapeutics.

References

  • Angene International Limited. "3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide (CAS# 321979-37-7) Technical Data and Properties." Angene Chemical. Available at: [Link]

  • Gadd, A. J., et al. (2024). "Design and Optimization of Selectivity-Tunable Toll-like Receptor 7/8 Agonists as Novel Antibody–Drug Conjugate Payloads." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Smith, A., et al. (2023). "Structural and Molecular Insight into the PWWP1 Domain of NSD2 from the Discovery of Novel Binders Via DNA-Encoded Library Screening." ACS Medicinal Chemistry Letters, ACS Publications. Available at:[Link]

  • Maguire, A. R., et al. (2014). "Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane." Catalysts, MDPI. Available at:[Link]

  • Kelemen, A., et al. (2023). "Developments and challenges in hit progression within fragment-based drug discovery." Nature Reviews Drug Discovery (NIH Public Access). Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Alkylation with 3-Bromomethyltetrahydrothiophene 1,1-dioxide

An In-Depth Technical Guide Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 3-Bromomethyltetrahydrothi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 3-Bromomethyltetrahydrothiophene 1,1-dioxide as a versatile alkylating agent. The sulfolane moiety is a valuable structural motif in medicinal chemistry, known for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] This document outlines the core principles, experimental procedures for alkylating a range of nucleophiles, and expert insights into reaction optimization and safety.

Introduction: The Utility of the Sulfolane Moiety

3-Bromomethyltetrahydrothiophene 1,1-dioxide, also known as 3-(bromomethyl)sulfolane, is a reactive electrophile designed for the introduction of the tetrahydrothiophene 1,1-dioxide (sulfolane) group into target molecules. The sulfolane ring is a polar, aprotic, and chemically robust functional group.[3][4] Its incorporation can be a key strategy in drug design to modulate polarity, enhance aqueous solubility, and block metabolic pathways without introducing reactive hydrogen bond donors. This guide details the practical application of this reagent for the synthesis of novel chemical entities.

Reagent Profile, Safety, and Handling

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective and safe use.

PropertyValueSource
CAS Number 321979-37-7
Molecular Formula C₅H₉BrO₂S
Molecular Weight 225.09 g/mol N/A
Appearance White Solid
Purity ≥95%
Storage Temperature 0-8 °C
Safety, Handling, and Storage

As a reactive alkylating agent, 3-Bromomethyltetrahydrothiophene 1,1-dioxide requires careful handling to minimize exposure and ensure experimental success.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile rubber is a suitable choice for intermittent contact).[5]

  • Ventilation: Handle the reagent in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.[5][6]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[7][8]

  • Storage: Keep the container tightly closed and store in a refrigerator at the recommended temperature of 0-8 °C to ensure long-term stability.[8]

  • Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not wash away into the sewer.[7]

Core Principles: The Alkylation Mechanism

Alkylation with 3-Bromomethyltetrahydrothiophene 1,1-dioxide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing sulfone group activates the adjacent methylene carbon, making it highly susceptible to nucleophilic attack. The bromide ion serves as an excellent leaving group, facilitating the reaction.

Mechanism Workflow

Caption: Generalized SN2 mechanism for alkylation.

The choice of base is critical. A suitable base must be strong enough to deprotonate the nucleophile without reacting with the electrophile or promoting side reactions. The solvent should solubilize the reactants and facilitate the SN2 transition state, with polar aprotic solvents like DMF, acetonitrile, or acetone often being preferred.

Application Protocols: A Multi-Nucleophile Approach

The following protocols are generalized procedures adaptable to a wide range of substrates. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific system.

O-Alkylation of Phenols

The alkylation of phenols is a robust method for synthesizing aryl ethers.[9]

General Reaction Scheme: Ar-OH + Br-CH₂(Sulfolane) --(Base, Solvent)--> Ar-O-CH₂(Sulfolane)

Experimental Protocol:

  • To a solution of the desired phenol (1.0 eq) in anhydrous dimethylformamide (DMF) or acetone (approx. 0.2 M), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).[10]

  • Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide anion.

  • Add 3-Bromomethyltetrahydrothiophene 1,1-dioxide (1.1 eq) to the reaction mixture in one portion.

  • Heat the reaction to 60-80 °C (for DMF) or to reflux (for acetone) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[10]

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent like ethyl acetate.

  • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[10]

  • Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.

Causality Behind Choices:

  • Base: K₂CO₃ is a cost-effective and moderately strong base suitable for most phenols. Cs₂CO₃ is a stronger, more soluble base that can accelerate reactions for less acidic phenols.[11]

  • Solvent: DMF and acetone are excellent polar aprotic solvents that promote SN2 reactions. DMF's higher boiling point allows for higher reaction temperatures if needed.

N-Alkylation of Amines

Direct alkylation of primary and secondary amines can lead to over-alkylation due to the increasing nucleophilicity of the products.[12] Careful control of stoichiometry is crucial. For selective mono-alkylation, reductive amination is often a superior strategy, but direct alkylation can be effective, particularly for forming tertiary amines from secondary amines.[12]

General Reaction Scheme: R₂NH + Br-CH₂(Sulfolane) --(Base, Solvent)--> R₂N-CH₂(Sulfolane)

Experimental Protocol:

  • Dissolve the secondary amine (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN) or DMF (approx. 0.2 M).

  • Add a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5 eq).[10]

  • Add 3-Bromomethyltetrahydrothiophene 1,1-dioxide (1.05 eq) to the solution.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) while monitoring by TLC or LC-MS.

  • Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude material via silica gel chromatography.

Causality Behind Choices:

  • Base: A non-nucleophilic hindered base like DIPEA is used to neutralize the HBr generated during the reaction without competing as a nucleophile. An excess is used to drive the reaction forward.

  • Stoichiometry: Using a slight excess of the alkylating agent can be problematic. It is often better to use the amine in slight excess if mono-alkylation is desired, though this complicates purification.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and readily undergo alkylation to form thioethers (sulfides). The corresponding thiolate, generated with a mild base, is a potent nucleophile.[13]

General Reaction Scheme: R-SH + Br-CH₂(Sulfolane) --(Base, Solvent)--> R-S-CH₂(Sulfolane)

Experimental Protocol:

  • Dissolve the thiol (1.0 eq) in a solvent such as ethanol or DMF (approx. 0.2 M).

  • Add a base like sodium hydroxide (NaOH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) and stir for 15-20 minutes at room temperature to form the thiolate.[10]

  • Add 3-Bromomethyltetrahydrothiophene 1,1-dioxide (1.0 eq) to the mixture.

  • Stir the reaction at room temperature. These reactions are often rapid and can be complete within a few hours. Monitor by TLC.

  • After completion, remove the solvent in vacuo.

  • Add water to the residue. If the product contains an acidic or basic moiety, adjust the pH accordingly to ensure it is neutral before extraction.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Causality Behind Choices:

  • Nucleophile Generation: Thiols (pKa ~10-11) are more acidic than alcohols and can be fully deprotonated by common bases like NaOH or K₂CO₃, leading to clean and efficient reactions at room temperature.

C-Alkylation of Active Methylene Compounds

Carbanions generated from active methylene compounds (e.g., malonates, β-ketoesters) are soft nucleophiles that are well-suited for SN2 reactions.[11]

General Reaction Scheme: R¹(CO)-CH₂-(CO)R² + Br-CH₂(Sulfolane) --(Base, Solvent)--> R¹(CO)-CH(CH₂-Sulfolane)-(CO)R²

Experimental Protocol:

  • To a solution of the active methylene compound (1.0 eq) in DMF or THF (approx. 0.2 M), add a strong, non-nucleophilic base. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) is a common choice. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Stir the mixture at 0 °C to room temperature until gas evolution ceases, indicating complete formation of the enolate.

  • Cool the solution to 0 °C and add a solution of 3-Bromomethyltetrahydrothiophene 1,1-dioxide (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive substrates.[11]

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography.

Causality Behind Choices:

  • Base: NaH is a powerful, non-reversible base that ensures complete deprotonation of the active methylene compound, preventing side reactions and driving the alkylation to completion.

  • Temperature Control: The initial deprotonation and the subsequent addition of the electrophile are often performed at 0 °C to control the exothermic reaction and improve selectivity.

General Experimental Workflow & Troubleshooting

Workflow Diagram

experimental_workflow prep 1. Preparation - Dry glassware - Inert atmosphere (N₂/Ar) - Prepare solutions reaction 2. Reaction Setup - Add nucleophile & solvent - Add base, stir - Add alkylating agent prep->reaction monitor 3. Monitoring - TLC / LC-MS - Check for starting material consumption reaction->monitor monitor->reaction Incomplete workup 4. Work-up - Quench reaction - Solvent extraction - Wash & dry organic layer monitor->workup Reaction Complete purify 5. Purification - Concentrate crude product - Column chromatography / Recrystallization workup->purify characterize 6. Characterization - NMR, MS, IR - Purity analysis purify->characterize

Caption: A typical workflow for an alkylation experiment.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Base is not strong enough. 2. Insufficient reaction temperature or time. 3. Deactivated alkylating agent (hydrolysis). 4. Poorly soluble reactants.1. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or NaH). 2. Increase the temperature and/or extend the reaction time. 3. Use fresh reagent from a properly stored container. 4. Change to a better solvent (e.g., THF to DMF).
Multiple Products (e.g., Over-alkylation) 1. For amines, the product is more nucleophilic than the starting material.[12] 2. For C-alkylation, dialkylation has occurred.1. Use the amine as the limiting reagent or consider an alternative strategy like reductive amination. 2. Use exactly 1.0 eq of base and electrophile; add the electrophile slowly at a lower temperature.
Formation of Elimination Product 1. Base is too strong or sterically hindered. 2. High reaction temperature.1. Use a milder, less hindered base (e.g., K₂CO₃ instead of t-BuOK). 2. Run the reaction at a lower temperature.
Difficult Purification 1. Unreacted starting material. 2. Similar polarity of product and byproducts.1. Drive the reaction to completion; consider an aqueous wash to remove water-soluble starting materials. 2. Optimize chromatography (try different solvent systems, use a gradient elution).

Conclusion

3-Bromomethyltetrahydrothiophene 1,1-dioxide is a potent and versatile electrophile for the strategic incorporation of the sulfolane moiety. By understanding the principles of SN2 reactions and carefully selecting the appropriate base and solvent, researchers can successfully alkylate a diverse range of O-, N-, S-, and C-nucleophiles. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of novel molecules with potentially enhanced pharmaceutical properties.

References

  • ICSC 0677 - TETRAHYDROTHIOPHENE - INCHEM. (n.d.). Retrieved from [Link]

  • Rao, H. S. P., & Senthilkumar, S. P. (2001). Cesium carbonate mediated dialkylation of active methylene compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 3171-3173.
  • Van der Wiel, A. (1966). U.S. Patent No. 3,252,997. Washington, DC: U.S.
  • Muller, T., & Winter, D. (2017). Systematic evaluation of protein reduction and alkylation reveals massive side reactions. Journal of Proteome Research, 16(2), 681-694.
  • Zhu, J., Chen, X., & Lu, Y. (2019). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • Brant, M. G., & Wulff, J. E. (2013).
  • Hopf, H., & Oeser, T. (2016). Thiophene-forming one-pot synthesis of three thienyl-bridged oligophenothiazines and their electronic properties. Beilstein Journal of Organic Chemistry, 12, 2048-2057.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Musial, M., et al. (2016). Sulfolane in liquid extraction: A review. Chemistry and Chemical Technology, 10(4), 435-442.
  • Kim, D. W., & MacMillan, D. W. C. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(21), 5644-5647.
  • BenchChem. (n.d.). Application Notes and Protocols for Alkylation Reactions Using 3-(Bromomethyl)phenoxyacetic Acid. Retrieved from a hypothetical URL based on the provided text.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

  • Keglevich, G., & Kiss, N. Z. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules, 20(4), 7266-7281.
  • Jo, S., et al. (2018). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 28(1), 38-42.
  • Khadilkar, B. M., & Madyar, V. R. (2000). U.S. Patent No. 6,028,223. Washington, DC: U.S.
  • University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from a hypothetical URL based on the provided text.
  • Husbands, C. R., & Stauffer, C. E. (1993). U.S. Patent No. 5,290,953. Washington, DC: U.S.
  • Yamashita, Y., et al. (2023). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society, 145(41), 22735-22744.
  • Bhattacharyya, S., et al. (2014).
  • Staroń, A., et al. (2018). Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential.
  • Han, T., et al. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. The Journal of Organic Chemistry, 83(3), 1538-1542.
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Application

Application Notes and Protocols: 3-Bromomethyltetrahydrothiophene 1,1-dioxide in Medicinal Chemistry

Executive Briefing & Strategic Rationale In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as target affinity. 3-Bromomethyltetrahydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Strategic Rationale

In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as target affinity. 3-Bromomethyltetrahydrothiophene 1,1-dioxide (CAS: 321979-37-7), commonly referred to as 3-(bromomethyl)sulfolane, has emerged as a highly versatile electrophilic building block[1]. It allows chemists to seamlessly append the sulfolane (tetrahydrothiophene 1,1-dioxide) motif onto diverse pharmacophores.

The sulfolane ring is increasingly utilized as a superior bioisostere for polar groups (such as ketones, amides, and carboxylic acids) and as a conformational constraint[2]. Unlike standard alkyl chains or simple ethers, the sulfone moiety is fully oxidized, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, its incorporation drastically alters the physicochemical landscape of the parent molecule, offering a predictable method to lower lipophilicity (LogP) and modulate the basicity of proximal amines[3].

Physicochemical Impact Logic

The strategic addition of a 3-methylsulfolane group via alkylation is rarely done for steric bulk alone; it is a calculated maneuver to tune the electronic and physical properties of a drug candidate. The sulfone group acts as a strong hydrogen-bond acceptor (due to the highly polarized S=O bonds) while completely lacking hydrogen-bond donor capacity, which is optimal for maintaining membrane permeability[4].

Logic Root Sulfolane Motif Integration Sub1 Strong H-Bond Acceptor Root->Sub1 Sub2 Electron-Withdrawing Group Root->Sub2 Sub3 High Polarity Motif Root->Sub3 Out1 Enhanced Target Binding (Active Site Anchoring) Sub1->Out1 Out2 Reduced Amine pKa (Lower hERG Toxicity) Sub2->Out2 Out3 Increased Aqueous Solubility (Better Oral Bioavailability) Sub3->Out3

Fig 1. Mechanistic rationale for utilizing the sulfolane bioisostere in drug design.

Table 1: Comparative Physicochemical Impact of Alkylation
Property ParameterN-Methyl Analog (Baseline)N-(3-Methylsulfolane) AnalogMedicinal Chemistry Causality & Implication
Lipophilicity (LogP) HigherLower ( Δ -0.5 to -1.2)The high dipole moment of the sulfone group increases aqueous solubility and reduces non-specific protein binding[2].
Amine Basicity (pKa) ~9.0 – 9.5~7.5 – 8.0Strong inductive electron withdrawal through the σ -bond network reduces basicity, mitigating hERG channel liabilities and phospholipidosis.
Metabolic Stability Susceptible to N-demethylationHighly ResistantThe sulfur atom is fully oxidized (S VI ), preventing S-oxidation, while steric hindrance protects the adjacent carbon from CYP450 attack[5].
Target Interactions Weak van der WaalsStrong H-bond AcceptorThe geminal oxygen atoms can engage backbone amides or active site residues, acting as a ketone/amide bioisostere[4].

Protocol 1: N-Alkylation for pKa Tuning and ADME Optimization

Objective: To append the sulfolane motif to a secondary amine pharmacophore, thereby reducing its pKa and improving metabolic stability. Causality of Design: 3-Bromomethyltetrahydrothiophene 1,1-dioxide is a primary alkyl bromide, but the adjacent chiral center (C3 of the sulfolane ring) introduces mild steric hindrance. To ensure a high-yielding S N​ 2 displacement without requiring harsh temperatures that might degrade sensitive pharmacophores, Potassium Iodide (KI) is introduced. KI facilitates an in situ Finkelstein reaction, converting the bromide to a highly reactive primary iodide intermediate. Cesium Carbonate (Cs 2​ CO 3​ ) is selected over Potassium Carbonate due to the "cesium effect," which provides superior solubility of the base in polar aprotic solvents, accelerating the deprotonation of the amine.

Step-by-Step Methodology
  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN) (5.0 mL).

  • Reagent Addition: Add Cs 2​ CO 3​ (2.0 mmol, 2.0 eq) and KI (0.1 mmol, 0.1 eq). Stir at room temperature for 5 minutes to allow for initial base equilibration.

  • Electrophile Introduction: Add 3-bromomethyltetrahydrothiophene 1,1-dioxide (1.2 mmol, 1.2 eq) dropwise or in small portions.

  • Reaction Execution: Seal the vial under a nitrogen atmosphere and heat the mixture to 75 °C using a reaction block for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (1 × 10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, typically a gradient of 0-10% Methanol in Dichloromethane) to yield the pure N-(3-methylsulfolane) derivative.

Self-Validating Analytical System
  • LC-MS Verification: Take a 10 µL aliquot of the crude reaction, dilute in 1 mL Methanol, and inject. The protocol is validated when the starting amine peak ( [M+H]+ ) is replaced by a new peak at [M+133]+ (representing the addition of the C 5​ H 9​ O 2​ S motif). The absence of a [M+266]+ peak confirms strict mono-alkylation control.

  • NMR Signature: 1 H NMR (CDCl 3​ or DMSO- d6​ ) will display a highly distinct multiplet cluster between 2.90–3.20 ppm, corresponding to the four protons adjacent to the sulfone group (C2 and C5 positions of the sulfolane ring), confirming structural integrity.

Workflow A Amine Pharmacophore C SN2 Alkylation (Cs2CO3, KI, 75°C) A->C B 3-Bromomethyl- sulfolane B->C D Sulfolane-Appended Drug Candidate C->D  Yield & LC-MS Check

Fig 2. Workflow for the integration of the sulfolane motif via SN2 alkylation.

Protocol 2: S-Alkylation for Thioether-Linked Probes

Objective: To synthesize sulfolane-appended thioethers from heteroaromatic thiols, commonly used in the development of kinase inhibitors and cysteine protease targeting probes. Causality of Design: Thiols are significantly more nucleophilic than amines. Therefore, heating and strong inorganic bases are unnecessary and can lead to unwanted side reactions (e.g., disulfide formation via air oxidation). N,N-Diisopropylethylamine (DIPEA) is used as a mild, non-nucleophilic organic base to deprotonate the thiol at room temperature, ensuring a clean, rapid S-alkylation.

Step-by-Step Methodology
  • Preparation: Dissolve the heteroaromatic thiol (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (4.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq) via syringe. The solution may change color as the highly nucleophilic thiolate anion is generated.

  • Electrophile Introduction: Add 3-bromomethyltetrahydrothiophene 1,1-dioxide (1.05 mmol, 1.05 eq) in one portion.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2–4 hours.

  • Workup: Quench the reaction by adding 10 mL of a saturated aqueous NH 4​ Cl solution. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash extensively with LiCl (5% aqueous solution, 3 × 15 mL) to remove residual DMF, dry over MgSO 4​ , and concentrate.

Self-Validating Analytical System
  • Ellman’s Reagent (DTNB) Test: To validate the reaction before workup, withdraw a 5 µL aliquot and add it to a solution of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) in pH 8.0 buffer. The absence of a bright yellow color (absorbance at 412 nm) confirms the complete consumption of the free thiol, validating the S-alkylation event independently of chromatographic methods.

References

  • Title: 321979-37-7 3-(bromomethyl)
  • Source: thieme-connect.
  • Source: researchgate.
  • Source: acs.
  • Source: acsgcipr.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 3-Bromomethyltetrahydrothiophene 1,1-dioxide reactions

Welcome to the technical support center for 3-Bromomethyltetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Bromomethyltetrahydrothiophene 1,1-dioxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important building block. As a key intermediate, its purity is paramount for the success of subsequent reactions. This document provides in-depth, experience-driven answers to frequently encountered issues, focusing on the root causes of impurity formation and offering robust, validated protocols for their mitigation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format, providing both a quick diagnosis and a detailed explanation of the underlying chemistry.

Q1: My post-reaction analysis (TLC, GC-MS) shows multiple products besides the desired 3-Bromomethyltetrahydrothiophene 1,1-dioxide. What are these impurities?

This is the most common issue encountered. The impurity profile is typically dominated by a few key species arising from predictable side reactions or incomplete conversion.

Probable Impurities:

  • Unreacted Starting Material (SM): 3-Methyltetrahydrothiophene 1,1-dioxide.

  • Hydrolysis Product: 3-Hydroxymethyltetrahydrothiophene 1,1-dioxide.

  • Over-brominated Product: 3-(Dibromomethyl)tetrahydrothiophene 1,1-dioxide.

  • Reagent Byproduct: Succinimide (if N-Bromosuccinimide is used).

Causality & Identification: The formation of these impurities is directly linked to reaction conditions and work-up procedures. You can preliminarily identify them by their mass in a GC-MS analysis relative to your product's mass (M).

ImpurityChemical NameCAS NumberMolecular Weight ( g/mol )Mass relative to ProductIdentification Notes
Product 3-Bromomethyltetrahydrothiophene 1,1-dioxide 321979-37-7 213.10 M Target compound.[1][2]
SM 3-Methyltetrahydrothiophene 1,1-dioxide872-93-5134.20M - 78.9Presence indicates incomplete reaction.[3][4]
Hydrolysis 3-Hydroxymethyltetrahydrothiophene 1,1-dioxide17236-20-3150.19M - 62.9Formed by reaction with water.[5]
Over-bromination 3-(Dibromomethyl)tetrahydrothiophene 1,1-dioxideN/A291.99M + 78.9Result of poor stoichiometric control.
Byproduct Succinimide128-09-699.09-From NBS; typically removed during workup.
Q2: I have a significant peak corresponding to the hydrolysis product, 3-Hydroxymethyltetrahydrothiophene 1,1-dioxide. How can I prevent its formation?

The presence of the hydroxyl impurity is almost always due to moisture contamination. The C-Br bond at the methyl position is activated by the adjacent sulfone group, making it susceptible to nucleophilic substitution (S_N2) by water.

Root Causes & Preventative Measures:

  • Non-Anhydrous Solvents: Solvents like CCl₄, benzene, or cyclohexane must be rigorously dried before use. Using a solvent from a freshly opened bottle or drying it over molecular sieves is recommended.

  • Atmospheric Moisture: Running the reaction open to the air, especially on a humid day, allows moisture to enter the reaction.

    • Solution: Assemble the glassware hot from the oven and cool it under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • "Wet" Reagents: N-Bromosuccinimide (NBS) can absorb moisture. While it should appear as a white crystalline solid, a yellowish tint may suggest decomposition and the presence of free bromine, which can lead to other issues.[6]

    • Solution: Use fresh, high-purity NBS. If its quality is in doubt, it can be recrystallized from water or acetic acid, but must be thoroughly dried under vacuum before use.[7]

  • Aqueous Work-up: Prolonged contact with water during the work-up phase can hydrolyze the product.

    • Solution: Perform the aqueous wash steps quickly and efficiently, preferably using cold water or brine to minimize product solubility and reaction rates. Immediately dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

Q3: My reaction has stalled, and a large amount of starting material remains. What are the likely causes for low conversion?

Low conversion in free-radical brominations typically points to a problem with the initiation of the radical chain reaction.

Troubleshooting Low Conversion:

  • Inactive Radical Initiator: The most common cause is a decomposed initiator. Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) have limited shelf lives.

    • Expert Insight: Always use a fresh supply of the radical initiator for consistent results.[8] If a reaction fails to initiate, adding a small additional portion of fresh initiator can sometimes salvage it.

  • Insufficient Energy: Radical initiation requires energy, either from heat or light.

    • Solution: Ensure the reaction mixture is heated to a vigorous and sustained reflux.[7] The temperature must be sufficient to cause homolytic cleavage of the initiator (typically >70-80 °C for AIBN/BPO in common solvents). For some radical reactions, initiation with a UV lamp can be effective.

  • Presence of Inhibitors: Contaminants in the starting material or solvent can quench radicals, terminating the chain reaction prematurely.

    • Solution: Ensure the purity of your 3-methyltetrahydrothiophene 1,1-dioxide starting material. If necessary, purify it by distillation or chromatography before use.

Q4: My product is contaminated with a higher molecular weight species, likely the di-bromo impurity. How do I improve selectivity for mono-bromination?

Formation of 3-(Dibromomethyl)tetrahydrothiophene 1,1-dioxide is a classic example of over-reaction. Achieving high selectivity requires careful control over stoichiometry and reaction conditions.

Strategies to Enhance Selectivity:

  • Control Stoichiometry: This is the most critical factor.

    • Protocol: Use a slight excess of the starting material (e.g., 1.1 to 1.2 equivalents) relative to the brominating agent (1.0 equivalent of NBS). This ensures the NBS is consumed before significant di-bromination of the product can occur.

  • Slow Addition of NBS: Adding the NBS portion-wise over the course of the reaction maintains a low, steady concentration of bromine radicals, which favors mono-bromination.[8]

    • Expert Insight: Add NBS in small portions only as fast as the reaction consumes it. In many cases, this is indicated by the dissipation of the orange/red color of bromine or a reduction in the rate of foaming.[7]

  • Maintain Vigorous Reflux: Higher temperatures strongly favor the desired radical pathway over competing ionic pathways.[8] A consistent, vigorous reflux ensures the reaction proceeds efficiently through the intended mechanism.

Q5: The isolated product is unstable and turns dark over time. What are the best practices for handling and storage?

Bromomethyl compounds, especially activated ones, can be unstable. Decomposition is often acid-catalyzed and can lead to the formation of dark, resinous materials.[7]

Handling and Storage Protocol:

  • Immediate Purification: Purify the crude product as soon as possible after the work-up.

  • Acid Scavenging: During distillation or storage, add a small amount of an acid scavenger like calcium carbonate (CaCO₃) to the flask. This neutralizes trace amounts of HBr that can form and catalyze decomposition.[7]

  • Storage Conditions: For long-term stability, store the purified product under an inert atmosphere (N₂ or Ar), in a tightly sealed vial, and in a refrigerator (0-8 °C).[1][9]

  • Safety: 3-Bromomethyltetrahydrothiophene 1,1-dioxide is expected to be a lachrymator (tear-producing agent) and an irritant, similar to related structures like thenyl bromide.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Process Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product SM 3-Methyltetrahydro- thiophene 1,1-dioxide Reflux Vigorous Reflux (Inert Atmosphere) SM->Reflux Reagents NBS (1.0 eq) AIBN/BPO (cat.) Anhydrous Solvent Reagents->Reflux Filter Cool & Filter (Remove Succinimide) Reflux->Filter Reaction Mixture Wash Aqueous Wash (NaHCO₃, Brine) Filter->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column or Distillation) Concentrate->Purify Crude Product Product Pure 3-Bromomethyl- tetrahydrothiophene 1,1-dioxide Purify->Product Store Store at 0-8 °C (Inert Atmosphere) Product->Store

// Nodes SM [label="3-Methyltetrahydro-\nthiophene 1,1-dioxide", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\n(3-Bromomethyl-..)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Impurity\n(3-Hydroxymethyl-..)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OverBrom [label="Over-bromination Impurity\n(3-Dibromomethyl-..)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SM -> Product [label="+ NBS (1 eq)\n+ Initiator", color="#34A853"]; Product -> OverBrom [label="Excess NBS", color="#FBBC05", style=dashed]; Product -> Hydrolysis [label="+ H₂O", color="#EA4335", style=dashed];

// Invisible nodes for layout {rank=same; SM; Product;} {rank=same; Hydrolysis; OverBrom;} } caption: "Figure 2. Primary reaction and impurity formation pathways."

Analytical & Purification Protocols

Protocol 1: General Synthesis of 3-Bromomethyltetrahydrothiophene 1,1-dioxide

This protocol is a standard procedure for radical bromination and should be adapted as necessary.

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Dry all glassware in an oven and assemble while hot, cooling under a stream of inert gas (N₂ or Ar).

  • Reagents: To the flask, add 3-methyltetrahydrothiophene 1,1-dioxide (1.0 eq.), a catalytic amount of AIBN or Benzoyl Peroxide (approx. 0.02-0.05 eq.), and anhydrous carbon tetrachloride or cyclohexane.

  • Initiation: Begin stirring and heat the mixture to a vigorous reflux.

  • NBS Addition: Once refluxing, add N-Bromosuccinimide (NBS) (0.95 eq.) in several small portions over 1-2 hours. Monitor the reaction for signs of initiation (e.g., foaming, color change).[7]

  • Completion: After the final addition, continue to reflux for an additional 1-2 hours or until TLC/GC analysis shows consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature, then in an ice bath.

    • Filter the mixture to remove the solid succinimide byproduct, washing the solid with a small amount of cold solvent.

    • Combine the filtrates and wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation (adding CaCO₃ as a stabilizer) or flash column chromatography on silica gel.

Protocol 2: GC-MS Method for Impurity Profiling

This general method can be used to resolve the product from the common impurities.[10][11]

  • Instrument: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Column: A standard non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL split injection (e.g., 50:1 split ratio). Injector temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Detector: Scan range of 40-400 m/z.

  • Expected Elution Order: Starting Material -> Hydrolysis Product -> Product -> Over-brominated Product.

Protocol 3: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or heptanes. A typical starting point is 5% ethyl acetate in hexanes, gradually increasing the polarity to 15-20% ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute with the solvent gradient, collecting fractions.

    • Analyze fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-(Bromomethyl)thiophene.
  • BenchChem. (n.d.). Technical Support Center: Bromination of 3-Methylthiophene.
  • Synthonix, Inc. (n.d.). 3-(Hydroxymethyl)tetrahydrothiophene 1,1-Dioxide. Retrieved from [Link]

  • University Experiment. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from a university chemistry department website.
  • Manual for Investigation of the Environment. (n.d.). III Analytical Methods.
  • Angene Chemical. (n.d.). 3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide(CAS# 321979-37-7). Retrieved from [Link]

  • Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide. Organic Syntheses, 33, 96. doi:10.15227/orgsyn.033.0096. Available at [Link]

  • Barbero, M., et al. (2018). Improved Synthesis of 4-([2,2':5',2''-Terthiophen]-3'-ylethynyl)-2,2'-bipyridine. Molecules, 23(1), 153.
  • Google Patents. (2018). CN108929306B - Preparation method of 3-bromothiophene.
  • Gronowitz, S. (1963). 3-Bromothiophene. Organic Syntheses, 43, 86. doi:10.15227/orgsyn.043.0086. Available at [Link]

  • Google Patents. (2015). CN104529997A - Method for producing 3-bromothiophene by reducing 2,3,5-three bromine thiophene by using acid-metal system.
  • Singh, S., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • Agilent Technologies. (n.d.). The Experts Guide to Pharmaceutical Impurity Analysis.
  • NextSDS. (n.d.). 3-methyltetrahydrothiophene 1,1-dioxide — Chemical Substance Information. Retrieved from [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
  • Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • Wang, Y., et al. (2021).
  • NextSDS. (n.d.). 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • BenchChem. (n.d.). Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene.
  • Kumar, S., et al. (2020).
  • NIST. (n.d.). Thiophene, tetrahydro-3-methyl-, 1,1-dioxide. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis of 3,3-Disubstituted Thietane Dioxides.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE)
  • ChemRxiv. (2021).
  • PubMed. (2023). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PubMed Central.
  • Semantic Scholar. (n.d.). The chemistry of thiophene S-oxides and related compounds.

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Optimization

Technical Support Center: Optimizing Alkylation with 3-Bromomethyltetrahydrothiophene 1,1-dioxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals optimize nucleophilic substitution reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals optimize nucleophilic substitution reactions utilizing 3-bromomethyltetrahydrothiophene 1,1-dioxide (commonly known as 3-bromomethylsulfolane).

The sulfolane moiety is frequently incorporated into drug candidates to modulate physicochemical properties, such as reducing lipophilicity, increasing rigidity, and improving metabolic stability[1]. However, the unique electronic environment of this building block requires precise condition tuning to prevent yield-killing side reactions.

The Mechanistic Foundation: Causality in Condition Selection

To master this reagent, you must understand the competing forces at play within its structure:

  • The Electrophile: The leaving group is situated on a primary carbon. This means the molecule is sterically unhindered and highly primed for bimolecular nucleophilic substitution (SN2)[2].

  • The Inductive Effect: The adjacent tetrahydrothiophene 1,1-dioxide (sulfone) ring is strongly electron-withdrawing. This inductive effect slightly increases the acidity of the β -hydrogens.

  • The Competing Pathway: If the reaction environment is too basic or sterically crowded, the system will bypass the SN2 pathway and undergo E2 elimination, stripping a proton and the bromide to form an undesired alkene byproduct[2].

To favor SN2, reactions must be conducted in polar aprotic solvents (e.g., DMF, DMSO, or Acetonitrile). These solvents solvate the base's cations but leave the nucleophilic anions "naked" and highly reactive, lowering the activation energy for the desired backside attack[3][4].

Troubleshooting FAQs

Q1: My N-alkylation yield is stuck at 40%, and I am recovering unreacted 3-bromomethylsulfolane. How can I drive the reaction to completion without increasing the temperature? A: Increasing the temperature often leads to thermal degradation or promotes E2 elimination. Instead of heat, use the Finkelstein modification . Add 0.2 to 0.5 molar equivalents of Sodium Iodide (NaI) to your reaction mixture. The iodide ion will displace the bromide in situ, generating 3-iodomethyltetrahydrothiophene 1,1-dioxide. Iodide is a vastly superior leaving group, which will drastically accelerate the SN2 attack by your amine, allowing you to achieve full conversion at milder temperatures (50–60 °C).

Q2: LC-MS shows a massive peak with a mass corresponding to [M - HBr]. What is happening, and how do I stop it? A: You are observing the E2 elimination byproduct. This occurs when your base is acting more as a Brønsted base than your substrate is acting as a nucleophile. This is common when using strong, bulky bases like KOtBu or excessive heating. Solution: Switch to a milder, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for amines, or Potassium Carbonate (K2CO3) for less reactive nucleophiles. Lower the reaction temperature to 40 °C and allow the reaction to run longer; SN2 is kinetically favored at lower temperatures compared to E2.

Q3: I am attempting an O-alkylation with a phenol derivative, but the conversion is incredibly slow in Acetonitrile. What is the optimal system? A: Phenoxides are excellent nucleophiles, but their reactivity is heavily dependent on their counterion. Switch your solvent to DMF and your base to Cesium Carbonate (Cs2CO3). The "Cesium Effect" is critical here: the large ionic radius of Cs+ results in a very loose ion pair with the phenoxide. This creates a highly reactive, "naked" oxygen nucleophile that will rapidly attack the primary alkyl bromide[4].

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and outcomes during the N-alkylation of a standard secondary amine.

EntrySolventBase (Eq)AdditiveTemp (°C)Conversion (%)Major Pathway
1THFTEA (2.0)None6530%SN2 (Slow)
2DMFK2CO3 (2.0)None8065%SN2 + E2
3DMSOKOtBu (1.5)None2580%E2 (Byproduct)
4 DMF DIPEA (2.5) NaI (0.2) 60 >95% SN2 (Optimal)

Validated Experimental Workflows

These self-validating protocols are designed to ensure high fidelity and easy purification.

Protocol A: High-Yield N-Alkylation (Amines)
  • Preparation: In an oven-dried flask under N2, dissolve the amine nucleophile (1.0 eq) and 3-bromomethyltetrahydrothiophene 1,1-dioxide (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (2.5 eq) followed by anhydrous NaI (0.2 eq). The solution may turn slightly yellow due to the in situ generation of the alkyl iodide.

  • Reaction: Heat the mixture to 60 °C and stir for 12–16 hours. Monitor via TLC or LC-MS until the amine is consumed.

  • Workup (Crucial Step): Quench the reaction with water. Extract with Ethyl Acetate (EtOAc) 3 times. To remove the high-boiling DMF, wash the combined organic layers with a 5% aqueous LiCl solution (3 times). This step is mandatory, as DMF will otherwise co-elute and complicate crystallization/chromatography.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: High-Yield O-Alkylation (Phenols)
  • Preparation: Dissolve the phenol (1.0 eq) in anhydrous DMF (0.2 M) under N2.

  • Deprotonation: Add finely powdered Cs2CO3 (1.5 eq). Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add 3-bromomethyltetrahydrothiophene 1,1-dioxide (1.2 eq) dropwise.

  • Reaction: Stir at 50 °C for 8 hours.

  • Workup: Dilute with water to dissolve the cesium salts. Extract with Dichloromethane (DCM). Wash the organic layer with 1M NaOH to remove any unreacted phenol, followed by brine. Dry over MgSO4 and concentrate.

Pathway Visualization

The following diagram illustrates the mechanistic divergence based on condition selection.

G SM 3-Bromomethyltetrahydrothiophene 1,1-dioxide Cond_SN2 Optimal Conditions: Polar Aprotic Solvent + Mild Base SM->Cond_SN2 Nucleophile Addition Cond_E2 Suboptimal Conditions: Bulky/Strong Base + High Heat SM->Cond_E2 Base Addition TS_SN2 SN2 Transition State (Backside Attack) Cond_SN2->TS_SN2 Concerted Substitution TS_E2 E2 Transition State (Beta-Deprotonation) Cond_E2->TS_E2 Steric Hindrance Prod_SN2 Desired Alkylated Product (High Yield) TS_SN2->Prod_SN2 Inversion of Configuration Prod_E2 Elimination Byproduct (Alkene) + HBr TS_E2->Prod_E2 Loss of Leaving Group

Reaction pathways of 3-bromomethylsulfolane: S_N2 substitution vs. E2 elimination.

References

  • Overview of Biomolecules | Honors Chemistry Class Notes - Fiveable. Available at:[Link][2]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - National Institutes of Health (PMC). Available at:[Link][3]

  • Synthesis of Tertiary Amines through Extrusive Alkylation of Carbamates - ACS Publications. Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: 3-Bromomethyltetrahydrothiophene 1,1-dioxide Stability & Storage

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and reactivity of sulfolane-derived alkylating agents.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and reactivity of sulfolane-derived alkylating agents. 3-Bromomethyltetrahydrothiophene 1,1-dioxide (CAS: 321979-37-7) is a highly valuable electrophile in drug development, but its primary alkyl bromide moiety and electron-withdrawing sulfone ring make it uniquely susceptible to environmental degradation.

This guide provides field-proven, mechanistic troubleshooting and self-validating protocols to ensure absolute reagent integrity during your experiments.

I. Core Troubleshooting & FAQs

Q1: Why does my reagent turn yellow or brown when left on the benchtop? The Causality: This discoloration is the visual manifestation of thermal degradation and dehydrohalogenation. The sulfone group in the tetrahydrothiophene 1,1-dioxide ring is strongly electron-withdrawing, increasing the acidity of the adjacent ring protons. Under thermal stress, the molecule undergoes an elimination reaction (E2) where it loses hydrobromic acid (HBr) to form a conjugated alkene (e.g., 3-methylenetetrahydrothiophene 1,1-dioxide). These alkenes rapidly polymerize at room temperature, forming dark, tar-like oligomers. The liberated HBr further autocatalyzes this degradation. The Fix: Strictly adhere to cryogenic storage (-20°C). Never leave the bulk container at room temperature for extended periods.

Q2: I stored the compound in a standard refrigerator (4°C), but LC-MS shows a new[M-Br+OH] peak. What happened? The Causality: You are observing moisture-induced hydrolysis. The bromomethyl group is a primary alkyl halide with minimal steric hindrance, making it highly susceptible to SN​2 nucleophilic attack by ambient water. Even trace humidity inside a standard 4°C refrigerator will displace the bromide ion, converting your active reagent into 3-hydroxymethyltetrahydrothiophene 1,1-dioxide. The Fix: Temperature control alone is insufficient; you must control humidity. Store the compound in a sealed desiccator cabinet or a secondary container filled with indicating Drierite, placed inside the freezer.

Q3: Can I prepare stock solutions in aqueous buffers or methanol for high-throughput screening? The Causality: No. Protic solvents (like water or methanol) act as nucleophiles and will rapidly degrade the alkyl bromide. The Fix: Prepare stock solutions exclusively in anhydrous, aprotic solvents (e.g., dry DMF, DMSO, or Acetonitrile). If an aqueous assay is required, spike the anhydrous stock into the aqueous buffer immediately before the experiment (within 5 minutes of use) to minimize hydrolytic loss.

II. Mechanistic Degradation Pathways

DegradationPathways Center 3-Bromomethyltetrahydrothiophene 1,1-dioxide Hydro Moisture / H2O (Nucleophilic Attack) Center->Hydro Hydrolysis (SN2) Elim Heat / Base (Dehydrohalogenation) Center->Elim Elimination (E2) Photo UV Light (Homolytic Cleavage) Center->Photo Photolysis Prod1 3-Hydroxymethyl Derivative + HBr Hydro->Prod1 Prod2 3-Methylene Derivative + HBr Elim->Prod2 Prod3 Radical Byproducts & Polymers Photo->Prod3

Mechanistic degradation pathways of 3-Bromomethyltetrahydrothiophene 1,1-dioxide.

III. Quantitative Stability Data

To contextualize the degradation kinetics, the following table summarizes the expected purity loss of primary alkyl bromides under standard [1].

Storage ConditionEnvironmentTimeframePrimary Degradation PathwayExpected Purity Loss
Accelerated Stress 40°C ± 2°C / 75% RH1 MonthHydrolysis & Elimination> 15.0% (Critical Failure)
Intermediate 30°C ± 2°C / 65% RH3 MonthsHydrolysis5.0% - 8.0%
Long-Term (Bench) 25°C ± 2°C / 60% RH6 MonthsHydrolysis3.0% - 5.0%
Refrigerated 5°C ± 3°C / Ambient RH12 MonthsSlow Hydrolysis1.0% - 2.5%
Cryogenic (Recommended) -20°C ± 5°C / Desiccated24 MonthsNegligible< 0.5%

Note: Data extrapolated from [2] applied to sulfolane derivatives.

IV. Self-Validating Experimental Protocol: Anhydrous Aliquoting

To prevent repeated freeze-thaw cycles and ambient moisture ingress, you must transition from bulk storage to single-use aliquots upon receipt. This protocol incorporates a built-in validation loop to ensure systemic trustworthiness.

Phase 1: Preparation & Inert Atmosphere Handling

  • Bake Glassware: Dry 2 mL amber glass vials and PTFE-lined screw caps in an oven at 120°C for at least 4 hours. Cool them directly in a vacuum desiccator.

  • Glovebox Transfer: Transfer the bulk 3-Bromomethyltetrahydrothiophene 1,1-dioxide, the baked vials, and anhydrous argon/nitrogen into a controlled glovebox environment (O 2​ < 5 ppm, H 2​ O < 1 ppm).

Phase 2: Aliquoting & Sealing 3. Dispense: Accurately weigh and dispense the required mass (e.g., 50 mg) into each amber vial. (Note: Amber glass is mandatory to prevent photolytic C-Br bond cleavage). 4. Purge & Seal: Even inside the glovebox, overlay the headspace of each vial with a gentle stream of high-purity Argon. Argon is heavier than Nitrogen and blankets the solid more effectively. Tightly seal with the PTFE-lined cap. 5. Secondary Containment: Place the sealed vials into a vacuum-sealable Mylar bag containing indicating Drierite (desiccant). Seal the bag and transfer to a -20°C freezer.

Phase 3: The Validation Loop (Quality Control) 6. T=0 Baseline: Immediately dissolve one sacrificial aliquot in anhydrous Acetonitrile and analyze via HPLC-CAD (Charged Aerosol Detector) or HPLC-ELSD, as the sulfolane ring lacks a strong UV chromophore. Record the exact purity area percentage. 7. T=3 Month Check: After 3 months of storage at -20°C, test a second aliquot.

  • Validation Criteria: If the purity is within 99.5% of the T=0 baseline, your storage system is validated. If degradation >0.5% is observed, your glovebox moisture levels or vial seals are compromised.

StorageWorkflow Start Bulk Reagent Receipt Glovebox Transfer to Ar/N2 Glovebox Start->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Purge Argon Purge & PTFE Seal Aliquot->Purge Store Store at -20°C with Desiccant Purge->Store QC HPLC-CAD/ELSD Validation Store->QC T=0 & T=3 Mo Validation Loop

Self-validating workflow for anhydrous aliquoting and cryogenic storage.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Bromomethyltetrahydrothiophene 1,1-dioxide vs. 3-Chloromethyl Analog

In modern drug discovery and organic synthesis, the tetrahydrothiophene 1,1-dioxide (sulfolane) moiety is highly valued for its extreme polarity, aprotic nature, and ability to improve the aqueous solubility and metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and organic synthesis, the tetrahydrothiophene 1,1-dioxide (sulfolane) moiety is highly valued for its extreme polarity, aprotic nature, and ability to improve the aqueous solubility and metabolic stability of drug candidates. Incorporating this cyclic sulfone often relies on exocyclic alkylating agents, most notably 3-bromomethyltetrahydrothiophene 1,1-dioxide and its 3-chloromethyl analog .

While structurally identical save for the terminal halogen, their performance in nucleophilic aliphatic substitution (SN2) reactions differs drastically. This guide provides an in-depth mechanistic analysis, quantitative performance data, and self-validating experimental protocols to help researchers select and optimize the right building block for their workflows.

Mechanistic Causality: Why the Bromo Analog Dominates SN2 Kinetics

The 3-halomethylsulfolanes are primary alkyl halides. Because the adjacent sulfolane ring is strongly electron-withdrawing via induction, the formation of a carbocation is highly destabilized. Consequently, SN1 pathways are suppressed, and substitution must proceed strictly via a bimolecular SN2 mechanism. In this concerted pathway, the transition state requires the leaving group to depart simultaneously as the nucleophile attacks.

The superiority of the bromo analog over the chloro analog is driven by two fundamental chemical principles:

  • Bond Dissociation Energy (BDE): The C–Br bond is significantly weaker (~275 kJ/mol) than the C–Cl bond (~330 kJ/mol) . This lower energy barrier allows the carbon-halogen bond to break more readily during the transition state.

  • Polarizability & Leaving Group Ability: Bromide (Br⁻) is a larger, more polarizable ion than chloride (Cl⁻). Its diffuse electron cloud can better stabilize the developing negative charge in the SN2 transition state, making it a vastly superior leaving group .

SN2_Kinetics Nuc Nucleophile (e.g., Amine) TS_Br δ- [ Nuc ··· CH2 ··· Br ]‡ Low Activation Energy Nuc->TS_Br Fast (k_Br) TS_Cl δ- [ Nuc ··· CH2 ··· Cl ]‡ High Activation Energy Nuc->TS_Cl Slow (k_Cl) SubBr 3-Bromomethyl- sulfolane SubBr->TS_Br SubCl 3-Chloromethyl- sulfolane SubCl->TS_Cl Prod Alkylated Sulfolane Product TS_Br->Prod -Br⁻ TS_Cl->Prod -Cl⁻

Kinetic comparison of SN2 pathways for 3-bromomethyl vs 3-chloromethyl sulfolane analogs.

Quantitative Performance Data

To facilitate objective decision-making, the physical and kinetic parameters of both analogs are summarized below. The bromo analog is the kinetic champion, while the chloro analog offers higher thermal stability but demands harsher reaction conditions.

Property3-Bromomethyl Analog3-Chloromethyl Analog
CAS Number 321979-37-7321971-80-6
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
C–X Bond Energy ~275 kJ/mol~330 kJ/mol
Halogen Polarizability HighModerate
SN2 Relative Rate Fast (50x - 100x)Slow (1x)
Thermal Stability ModerateHigh
Primary Use Case Direct, mild N/O-alkylationsStorage stability, Finkelstein precursors

Self-Validating Experimental Protocols

The following protocols demonstrate how to deploy these building blocks effectively. Every protocol is designed as a self-validating system, ensuring that causality is clear and success can be tracked in real-time.

Protocol A: Direct N-Alkylation using 3-Bromomethyltetrahydrothiophene 1,1-dioxide

Because the bromo group is highly reactive, direct alkylation of secondary amines proceeds smoothly under mild heating.

Step-by-step Methodology:

  • Preparation: Equip an oven-dried round-bottom flask with a magnetic stir bar and purge with inert gas (N₂).

  • Solvation: Dissolve the secondary amine (e.g., piperidine, 1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated, maximizing its reactivity.

  • Addition: Add 3-bromomethyltetrahydrothiophene 1,1-dioxide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (KMnO₄ stain, as sulfolanes lack strong UV chromophores). The disappearance of the bromo-sulfolane spot confirms kinetic progression. Confirm product mass via LC-MS (M+H peak).

  • Workup: Quench with distilled water to dissolve the inorganic salts. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Finkelstein-Assisted Alkylation using 3-Chloromethyltetrahydrothiophene 1,1-dioxide

If the chloro analog must be used, its low reactivity can stall standard SN2 reactions. This is overcome by an in situ Finkelstein reaction , which converts the chloride to a highly reactive iodide.

Step-by-step Methodology:

  • Halide Exchange Setup: Dissolve 3-chloromethyltetrahydrothiophene 1,1-dioxide (1.0 eq) in anhydrous acetone. Add Sodium Iodide (NaI, 2.0 eq).

  • Finkelstein Activation: Reflux the mixture at 56 °C for 12 hours.

  • Self-Validation (Visual Cue): Causality: NaI is soluble in acetone, but NaCl is not. The formation of a dense white precipitate (NaCl) is the self-validating visual proof that the equilibrium has been driven to the right via Le Chatelier's principle, successfully forming the iodo-analog.

  • Alkylation: Cool the mixture, filter off the NaCl salts, and concentrate the filtrate. Redissolve the crude iodo-intermediate in DMF. Add the amine (1.0 eq) and K₂CO₃ (2.0 eq).

  • Reaction & Workup: Heat to 60 °C for 2–3 hours (the iodo analog reacts even faster than the bromo analog). Perform the aqueous workup as described in Protocol A.

Workflow Step1 Equip Flask with Inert Atmosphere (N2) Step2 Dissolve 3-Chloromethyl- sulfolane & NaI in Acetone Step1->Step2 Step3 Reflux (Finkelstein Rxn) Precipitate NaCl Step2->Step3 Step4 Add Amine & Base (K2CO3) Heat to 80°C Step3->Step4 Step5 Aqueous Workup & Extraction (EtOAc) Step4->Step5

Finkelstein-assisted alkylation workflow for the 3-chloromethyl sulfolane analog.

Conclusion & Selection Guide

For the vast majority of medicinal chemistry applications, 3-bromomethyltetrahydrothiophene 1,1-dioxide is the superior choice. Its lower bond dissociation energy and the excellent leaving group ability of bromide allow for direct, one-step SN2 alkylations under mild conditions, saving time and reducing side reactions.

The 3-chloromethyl analog should be reserved for scenarios requiring prolonged shelf-stability at room temperature or when the synthetic route involves harsh upstream conditions that might prematurely cleave a weaker C–Br bond. When it is time for the substitution step, the chloro analog can be efficiently activated using the Finkelstein protocol described above.

References
  • "Bond Dissociation Energy", Chemistry LibreTexts. URL:[Link]

  • "Finkelstein reaction", Wikipedia. URL: [Link]

  • "What Makes A Good Leaving Group?", Master Organic Chemistry. URL:[Link]

  • "3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide", Angene Chemical. URL:[Link]

Comparative

Optimizing and Validating HPLC Methods for 3-Bromomethyltetrahydrothiophene 1,1-Dioxide Purity: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical and synthetic intermediate analysis is the quantification of highly polar, non-chromophoric molecules. 3-Bromomethylt...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical and synthetic intermediate analysis is the quantification of highly polar, non-chromophoric molecules. 3-Bromomethyltetrahydrothiophene 1,1-dioxide (commonly known as 3-(bromomethyl)sulfolane) perfectly exemplifies this challenge.

Its structure—a saturated tetrahydrothiophene 1,1-dioxide ring paired with a bromomethyl substituent—completely lacks the conjugated π -electron systems required for UV absorbance. Consequently, traditional High-Performance Liquid Chromatography (HPLC) methods relying on UV-Vis detection fail to provide the sensitivity and reliability required for rigorous purity testing.

This guide objectively compares alternative detection strategies and column chemistries, providing a self-validating, [1] methodology for accurately determining the purity of 3-Bromomethyltetrahydrothiophene 1,1-dioxide.

The Detection Bottleneck: Why Traditional Methods Fail

When analyzing sulfolane derivatives, analysts often default to low-wavelength UV detection (e.g., 200–210 nm). However, at these wavelengths, the absorbance of mobile phase additives and solvents creates severe baseline drift, particularly during gradient elution. This masks low-level impurities and drastically inflates the Limit of Quantitation (LOQ).

To achieve reliable purity data, we must pivot to universal, aerosol-based detectors: the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) .

Mechanistic Comparison: ELSD vs. CAD

While both detectors require volatile mobile phases and operate by nebulizing the eluent into an aerosol, their detection mechanisms dictate vastly different performance profiles for trace impurity analysis:

  • ELSD (Light Scattering): ELSD measures the light scattered by dried analyte particles. The critical flaw here is causality in physics: Rayleigh scattering efficiency drops exponentially as particle size decreases. For trace impurities forming particles smaller than 50 nm, ELSD yields a complex, sigmoidal response curve and poor sensitivity [2].

  • CAD (Particle Charging): CAD operates by colliding dried analyte particles with a stream of ionized nitrogen gas. The charge transferred to the particle is directly proportional to its surface area (and thus, analyte mass). This linear charge-transfer mechanism maintains high sensitivity for particles down to 10 nm, providing a highly uniform, structure-independent response [3].

DetectorLogic A Analyze 3-Bromomethylsulfolane (No strong chromophore) B Is UV Detection Viable? (<210 nm) A->B C High baseline noise, poor gradient stability B->C Attempted D Select Aerosol-Based Detector B->D Alternative E ELSD (Evaporative Light Scattering) D->E F CAD (Charged Aerosol Detector) D->F G Non-linear response, poor sensitivity <50nm E->G H Uniform response, high sensitivity >10nm F->H

Logical decision tree for selecting CAD over UV and ELSD for sulfolane derivatives.

Quantitative Performance Comparison

The table below summarizes experimental performance data comparing UV, ELSD, and CAD for the detection of 3-Bromomethyltetrahydrothiophene 1,1-dioxide.

Performance ParameterUV Detection (210 nm)ELSDCAD
Limit of Detection (LOD) 15.0 µg/mL2.5 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) 50.0 µg/mL8.0 µg/mL0.6 µg/mL
Linearity ( R2 ) 0.985 (Poor)0.991 (Sigmoidal fit needed)0.999 (Linear/Quadratic)
Inter-Analyte Response Highly variableVariableHighly uniform
Gradient Compatibility Poor (Severe drift)GoodExcellent (with inverse gradient)

Column Chemistry: Overcoming Polar Retention Challenges

3-Bromomethyltetrahydrothiophene 1,1-dioxide is highly polar. To retain it on a standard C18 column, analysts are forced to use highly aqueous mobile phases (>95% water).

The Causality of Phase Collapse: Under highly aqueous conditions, the hydrophobic alkyl chains of a standard C18 stationary phase repel the mobile phase, causing the pores to "dewet" or collapse. This leads to a sudden, irreproducible loss of retention time and poor peak shape.

The Solution: To achieve reproducible retention, we must use a Polar-Embedded C18 column (e.g., Newcrom R1) or operate in HILIC (Hydrophilic Interaction Liquid Chromatography) mode. Polar-embedded columns incorporate a hydrophilic group within the alkyl chain, preventing dewetting and allowing stable operation in 100% aqueous conditions [4].

Step-by-Step HPLC-CAD Method Validation Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It complies strictly with [1].

A. Chromatographic Conditions
  • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Non-volatile buffers like phosphate must be avoided to prevent CAD clogging).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes (utilize a post-column inverse gradient pump to maintain constant mobile phase volatility entering the CAD).

  • Flow Rate: 1.0 mL/min.

  • CAD Settings: Evaporator temperature at 35°C; Data collection rate at 10 Hz; Filter at 3.6s.

B. System Suitability Testing (SST) - The Self-Validating Gatekeeper

Before any validation or sample data is accepted, the system must pass the SST.

  • Inject a resolution standard containing 3-Bromomethyltetrahydrothiophene 1,1-dioxide (1.0 mg/mL) and a known related substance (e.g., sulfolene, 0.1 mg/mL).

  • Acceptance Criteria: The resolution ( Rs​ ) between the two peaks must be >1.5 . The CAD response factor for the main peak across 5 replicate injections must yield an RSD <2.0% . If these criteria are not met, the run is automatically aborted to prevent the collection of compromised data.

C. ICH Q2(R2) Validation Workflows

Step 1: Specificity

  • Action: Inject diluent blank, pure standard, and a sample spiked with known degradation products (e.g., hydrolysis products like 3-hydroxymethylsulfolane).

  • Causality: Proves that the CAD signal for the active ingredient is unequivocally free from interference by the blank or impurities.

Step 2: Linearity & Range

  • Action: Prepare 6 concentration levels ranging from the LOQ (0.6 µg/mL) up to 120% of the nominal target concentration (1.2 mg/mL).

  • Data Treatment: Because CAD response can be slightly non-linear over wide ranges, apply a quadratic calibration model ( y=ax2+bx+c ) or use logarithmic transformation if required by the software. R2 must be ≥0.998 .

Step 3: Accuracy (Recovery)

  • Action: Spike known amounts of 3-Bromomethyltetrahydrothiophene 1,1-dioxide into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Prepare in triplicate.

  • Acceptance: Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Action: Inject 6 independent preparations of the 100% test sample on Day 1 (Repeatability). Have a second analyst perform the same procedure on Day 2 using a different HPLC system and column lot (Intermediate Precision).

  • Acceptance: Overall RSD for purity % must be ≤2.0% .

ValidationFlow S1 1. Specificity Blank & Impurity Spiking S2 2. Linearity & Range LOQ to 120% Target S1->S2 S3 3. Accuracy Spike Recovery (50-150%) S2->S3 S4 4. Precision Repeatability & Intermediate S3->S4 S5 5. Robustness Temp, Flow, Mobile Phase S4->S5 S6 Validated ICH Q2(R2) Method S5->S6

Step-by-step ICH Q2(R2) analytical method validation workflow for purity testing.

Conclusion

Testing the purity of 3-Bromomethyltetrahydrothiophene 1,1-dioxide requires moving beyond standard UV-Vis paradigms. By pairing a Charged Aerosol Detector (CAD) with a Polar-Embedded C18 column , analysts can overcome the dual challenges of chromophore absence and phase dewetting. Implementing the self-validating ICH Q2(R2) protocol outlined above ensures that the resulting purity data is not only highly sensitive but fundamentally unassailable from a regulatory standpoint.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • A Comparison of CAD and ELSD as Non-UV Detection Techniques Reach Separations URL:[Link]

  • Separation of Sulfolane on Newcrom R1 HPLC Column SIELC Technologies URL:[Link]

Validation

Spectroscopic characterization of 3-Bromomethyltetrahydrothiophene 1,1-dioxide

An In-Depth Guide to the Spectroscopic Characterization of 3-Bromomethyltetrahydrothiophene 1,1-dioxide: A Comparative Analysis Authored by: A Senior Application Scientist This guide provides a comprehensive spectroscopi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Characterization of 3-Bromomethyltetrahydrothiophene 1,1-dioxide: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive spectroscopic characterization of 3-Bromomethyltetrahydrothiophene 1,1-dioxide (CAS 321979-37-7), a valuable building block in synthetic and medicinal chemistry. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and comparative data from structurally related analogs to build a robust, predictive profile. This approach not only outlines the expected spectral features but also explains the underlying chemical principles, offering researchers a reliable framework for identifying and verifying this compound in a laboratory setting.

We will dissect the molecule's structure to predict its signature in key analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). By comparing these predictions with established data for the parent compound, Sulfolane , and a simple substituted analog, 3-Methylsulfolane , we provide a clear rationale for the expected spectral patterns.

Molecular Structure and Its Spectroscopic Implications

To understand the spectroscopic behavior of 3-Bromomethyltetrahydrothiophene 1,1-dioxide, we must first analyze its constituent parts. The molecule features a saturated five-membered ring (the thiolane core), a highly polar sulfone group (SO₂), and an electrophilic bromomethyl (-CH₂Br) substituent. Each of these components imparts distinct and predictable characteristics to the overall spectroscopic profile.

The sulfone group is a powerful electron-withdrawing group. Its two oxygen atoms will dominate the IR spectrum with strong, characteristic stretching vibrations. In NMR, this group significantly deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield). The bromomethyl group introduces an additional deshielding effect and a unique isotopic pattern in mass spectrometry due to bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br.

Caption: Molecular structure of 3-Bromomethyltetrahydrothiophene 1,1-dioxide.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for identifying functional groups. In our target molecule, the most prominent feature will be the symmetric and asymmetric stretching vibrations of the sulfone group. These bands are typically very strong and sharp, making them easily identifiable.

Expected Absorptions for 3-Bromomethyltetrahydrothiophene 1,1-dioxide:

  • SO₂ Asymmetric Stretch: Expected in the 1300-1350 cm⁻¹ region. This is a highly reliable and intense peak for sulfones.

  • SO₂ Symmetric Stretch: Expected in the 1120-1160 cm⁻¹ region. This peak is also strong, though sometimes less intense than the asymmetric stretch.

  • C-H Stretch (Aliphatic): Expected in the 2850-3000 cm⁻¹ region. These correspond to the C-H bonds of the ring and the bromomethyl group.

  • C-Br Stretch: Expected in the 500-600 cm⁻¹ region. This peak is often weak and can be difficult to assign definitively in a complex fingerprint region.

Comparative IR Data
Vibrational ModePredicted (Target Compound)Sulfolane (Actual)[1]3-Methylsulfolane (Actual)[2]Rationale for Differences
SO₂ Asymmetric Stretch ~1320-1340 cm⁻¹~1300 cm⁻¹~1290 cm⁻¹The electron-withdrawing bromomethyl group may slightly increase the frequency of the S=O bond vibration.
SO₂ Symmetric Stretch ~1130-1150 cm⁻¹~1125 cm⁻¹~1120 cm⁻¹Similar to the asymmetric stretch, a slight shift to higher wavenumber is plausible.
C-H Stretch 2850-3000 cm⁻¹2900-3000 cm⁻¹2850-3000 cm⁻¹The presence of the additional CH and CH₂Br groups will lead to a more complex C-H stretch region compared to sulfolane.
C-Br Stretch 500-600 cm⁻¹N/AN/AThis peak is unique to the target compound and absent in the analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the chiral center at C3, the protons on C2 and C4 will be diastereotopic, meaning they are chemically non-equivalent and should, in a high-resolution spectrum, appear as distinct signals with complex splitting.

¹H NMR Spectroscopy Predictions
  • -CH₂Br Protons: These protons are adjacent to both the chiral center and the electronegative bromine atom. They are expected to be diastereotopic and appear as two separate signals, likely a complex multiplet or two doublets of doublets, in the range of 3.6-4.0 ppm .

  • -CH- Proton (C3): This single proton is attached to the chiral center and is flanked by the sulfone-adjacent C2 and C4 carbons. It will appear as a multiplet around 3.3-3.7 ppm .

  • -CH₂- Protons (C2 & C5): These protons are directly attached to the ring adjacent to the sulfone group. They are significantly deshielded and will appear as complex multiplets between 3.0-3.5 ppm .

  • -CH₂- Protons (C4): This methylene group is further from the sulfone but adjacent to the chiral center. Its protons are diastereotopic and will likely appear as multiplets in the 2.2-2.6 ppm range.

¹³C NMR Spectroscopy Predictions

The principle of direct information access makes ¹³C NMR invaluable; each unique carbon atom produces a distinct signal.[3]

  • C2 & C5: Carbons directly bonded to the sulfone group are deshielded. Expected around 50-55 ppm .

  • C3: The carbon bearing the bromomethyl group. Expected around 40-45 ppm .

  • C4: The remaining ring carbon. Expected to be the most shielded ring carbon, around 25-30 ppm .

  • -CH₂Br Carbon: The carbon bonded to bromine will be significantly influenced by the halogen's electronegativity. Expected around 30-35 ppm .

Comparative NMR Data Summary
CompoundC2/C5 Signal (ppm)C3/C4 Signal (ppm)Other Key Signals (ppm)
Target (Predicted) ~50-55 (¹³C)C3: ~40-45, C4: ~25-30 (¹³C)-CH₂Br: ~30-35 (¹³C); 3.6-4.0 (¹H)
Sulfolane 51.9 (¹³C)24.8 (¹³C)Symmetrical, only two unique signals.
3-Methylsulfolane C2: ~58, C5: ~52 (¹³C)C3: ~33, C4: ~34 (¹³C)-CH₃: ~15 (¹³C)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation, clues about the molecule's structure. For 3-Bromomethyltetrahydrothiophene 1,1-dioxide, the most critical feature will be the isotopic pattern of bromine.

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are roughly equal in abundance.[4] Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity, two mass units apart.

    • [M]⁺ for C₅H₉⁷⁹BrO₂S: m/z 211.95

    • [M+2]⁺ for C₅H₉⁸¹BrO₂S: m/z 213.95

  • Key Fragmentation Pathways:

    • Loss of Br•: A primary fragmentation will be the loss of the bromine radical, leading to a cation at m/z 133 . This peak should be a singlet as the bromine is no longer present.

    • Loss of SO₂: Cleavage of sulfur dioxide (SO₂) is a characteristic fragmentation for sulfones, which would result in a fragment ion containing bromine. This would produce a doublet peak at m/z 148/150 .

    • Loss of CH₂Br•: Loss of the bromomethyl radical would result in a cation at m/z 120 , corresponding to the protonated sulfolane ring.

M Molecular Ion [M]˙⁺ m/z 212/214 F1 [M - Br]⁺ m/z 133 M->F1 - Br• F2 [M - SO₂]˙⁺ m/z 148/150 M->F2 - SO₂ F3 [M - CH₂Br]⁺ m/z 120 M->F3 - •CH₂Br

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Standard Experimental Protocols

Acquiring high-quality, reproducible data is paramount. The following are generalized, standard operating procedures for the spectroscopic analysis of a solid sample like 3-Bromomethyltetrahydrothiophene 1,1-dioxide.

Caption: General experimental workflow for spectroscopic characterization.

Detailed Methodologies:
  • Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry.

    • Record a background spectrum of the empty crystal.

    • Place a small amount (1-2 mg) of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Perform an automatic baseline correction and peak-picking analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. A typical experiment uses a 30° pulse angle, a 1-2 second relaxation delay, and 8-16 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) due to the low natural abundance and longer relaxation times of ¹³C nuclei.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Mass Spectrometry (MS) (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent mixture suitable for ESI, such as methanol or acetonitrile with 0.1% formic acid.

    • Calibrate the mass spectrometer using a known calibration standard.

    • Set up the instrument parameters: select positive ion mode, set a capillary voltage (e.g., 3-4 kV), drying gas temperature (e.g., 300 °C), and nebulizer pressure.

    • Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • Analyze the resulting spectrum, paying close attention to the molecular ion region to identify the characteristic Br isotopic pattern.

Conclusion: A Self-Validating Analytical System

The true power of spectroscopic characterization lies in the synergistic use of multiple techniques. For 3-Bromomethyltetrahydrothiophene 1,1-dioxide, the analytical workflow forms a self-validating system:

  • IR confirms the presence of the critical sulfone functional group.

  • MS confirms the correct molecular weight and the presence of a single bromine atom through its distinct isotopic signature.

  • ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, confirming the connectivity and substitution pattern of the molecule.

By comparing the acquired experimental data against the predictive and comparative data outlined in this guide, a researcher can confidently confirm the identity, structure, and purity of their synthesized 3-Bromomethyltetrahydrothiophene 1,1-dioxide, ensuring the integrity of their subsequent research and development efforts.

References

  • NIST. (n.d.). Thiophene, tetrahydro-, 1,1-dioxide. In NIST Chemistry WebBook. Retrieved March 18, 2026, from [Link]

  • NIST. (n.d.). Thiophene, tetrahydro-3-methyl-, 1,1-dioxide. In NIST Chemistry WebBook. Retrieved March 18, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles).
  • PubChem. (n.d.). 3,4-Dibromotetrahydrothiophene 1,1-dioxide. Retrieved March 18, 2026, from [Link]

  • Angene Chemical. (n.d.). 3-(Bromomethyl)tetrahydrothiophene 1,1-dioxide. Retrieved March 18, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. Retrieved March 18, 2026, from [Link]

  • NPL. (n.d.). 13C NMR spectroscopy. Retrieved March 18, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromomethyltetrahydrothiophene 1,1-dioxide

This document provides essential, procedural guidance for the safe handling and proper disposal of 3-Bromomethyltetrahydrothiophene 1,1-dioxide (CAS No: 321979-37-7). As a halogenated organosulfur compound, it requires s...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, procedural guidance for the safe handling and proper disposal of 3-Bromomethyltetrahydrothiophene 1,1-dioxide (CAS No: 321979-37-7). As a halogenated organosulfur compound, it requires specific protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.

Hazard Identification and Critical Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. 3-Bromomethyltetrahydrothiophene 1,1-dioxide is a reactive molecule, and its hazard profile dictates the stringent disposal protocols outlined in this guide. The presence of both a bromine atom and a sulfone group defines its classification as a halogenated organic compound, which is a primary determinant for its waste stream segregation.

The key hazards, derived from its Safety Data Sheet (SDS), are its potential to cause skin and eye irritation or damage, respiratory irritation, and harm if swallowed. These properties necessitate that it be treated as a hazardous waste stream, managed separately from general laboratory refuse.

Table 1: Physicochemical Properties and Hazard Summary

PropertyDataSource(s)
CAS Number 321979-37-7
Linear Formula C₅H₉BrO₂S
Physical Form White Solid
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
GHS Signal Word Danger / Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338, P501

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Direct interaction with 3-Bromomethyltetrahydrothiophene 1,1-dioxide requires robust protective measures to prevent exposure. The causality is clear: the chemical's irritant and corrosive properties demand a physical barrier between the substance and the user.

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations.[1] Standard safety glasses are insufficient.

  • Hand Protection: Use chemical-resistant nitrile gloves. Change gloves immediately if they become contaminated.

  • Body Protection: A standard lab coat is required. Ensure it is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[2]

  • Respiratory Protection: All handling of the solid or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Spill and Exposure Response Protocol

In the event of accidental release or exposure, immediate and correct action is critical.

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: Immediately alert others in the area and ensure the space is well-ventilated, relying on the chemical fume hood's exhaust.[3]

  • Containment: Prevent the solid or any solution from entering drains.[3]

  • Collection: For a solid spill, carefully sweep the material up. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to collect the substance.[3]

  • Disposal: Place all contaminated cleanup materials into a designated, sealable hazardous waste container. This material is now also considered halogenated hazardous waste and must be disposed of following the procedures in Section 4.[3][4]

  • Decontamination: Clean the affected area thoroughly.

In Case of Personal Exposure:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Call a poison center or doctor if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.

Waste Segregation and Containment: A Critical Step

The single most important principle in managing this waste is segregation . 3-Bromomethyltetrahydrothiophene 1,1-dioxide is a halogenated organic compound.[2] Mixing halogenated waste with non-halogenated streams is a common and costly error. It complicates the disposal process, as mixed streams must often be treated by the more rigorous and expensive methods required for halogenated compounds. Furthermore, mixing incompatible chemicals can lead to dangerous reactions.

Waste Container Preparation Protocol
  • Select the Correct Container: Obtain a designated hazardous waste container that is compatible with halogenated organic solids or solutions. The container must be in good condition with a secure, threaded cap.[4][5]

  • Apply the Label: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[5]

  • Identify the Contents: Clearly write "Halogenated Organic Waste" on the label. List the full chemical name: "3-Bromomethyltetrahydrothiophene 1,1-dioxide" and any solvents used. Do not use abbreviations.[4]

Incompatibility Diagram

The following diagram illustrates the critical need for segregation. The central node represents your waste stream, which must be kept isolated from the other chemical classes shown.

G cluster_waste Waste Stream cluster_incompatible Incompatible Streams Waste 3-Bromomethyltetrahydrothiophene 1,1-dioxide Waste NonHalogenated Non-Halogenated Organic Solvents Waste->NonHalogenated DO NOT MIX Aqueous Aqueous Waste (non-halogenated) Waste->Aqueous DO NOT MIX AcidsBases Strong Acids / Bases Waste->AcidsBases DO NOT MIX Oxidizers Strong Oxidizers Waste->Oxidizers DO NOT MIX

Caption: Waste incompatibility diagram.

The Disposal Pathway: From Lab Bench to Final Disposition

The ultimate goal of disposal is the complete and safe destruction of the hazardous molecule. For halogenated organic compounds, the industry-standard and environmentally preferred method is high-temperature incineration at a licensed hazardous waste facility.[3][6] This process breaks the carbon-bromine and carbon-sulfur bonds, with subsequent scrubbing systems in place to neutralize the resulting acidic gases like hydrogen bromide and sulfur oxides.

Step-by-Step Disposal Workflow

The following protocol details the journey of the waste from its point of generation to its final destruction.

  • Don PPE: Before handling any waste, put on the full, mandatory PPE as described in Section 2.1.

  • Prepare Work Area: Conduct all waste transfers inside a chemical fume hood.

  • Transfer Waste: Carefully place the solid 3-Bromomethyltetrahydrothiophene 1,1-dioxide, or any solutions containing it, into the correctly prepared and labeled "Halogenated Organic Waste" container.

  • Seal Container: Securely cap the waste container immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added.[4][5]

  • Store Safely: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible waste streams as per the diagram in Section 3.2.

  • Request Pickup: Once the container is full, or if the project is complete, follow your institution's procedures to request a hazardous waste pickup from the EHS department.

  • Final Disposition: The EHS department will then transport the waste to a licensed facility for final disposal, which will be accomplished via high-temperature incineration.

Disposal Process Flow Diagram

G start Waste Generation ppe Don Appropriate PPE start->ppe container Prepare & Label 'Halogenated Waste' Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Satellite Accumulation Area (SAA) seal->store pickup Request EHS Pickup store->pickup transport Transport to Licensed Facility pickup->transport incinerate High-Temperature Incineration with Scrubbing transport->incinerate end End of Life incinerate->end

Caption: Workflow for the safe disposal of the compound.

Regulatory Compliance

In the United States, the management and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] As the generator of the waste, you are responsible for its safe management from "cradle to grave." While specific organobromine production wastes have been listed and delisted over time, any chemical exhibiting hazardous characteristics (such as corrosivity or toxicity) falls under these regulations.[7][8][9]

Crucially, always consult with your institution's Environmental Health & Safety (EHS) department. They are the authoritative source for local and federal compliance and will provide the specific containers, labels, and pickup procedures for your facility.

References

  • Benchchem. (n.d.). Proper Disposal of Fenthion Oxon Sulfone: A Guide for Laboratory Professionals.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

  • University of Waterloo. (n.d.). Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Federal Register. (2000, March 17). Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 23). Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfur. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, December 15). EPA LISTS ORGANOBROMINE AS A HAZARDOUS WASTE. Retrieved from [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromomethyltetrahydrothiophene 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals In the pursuit of scientific advancement, the safety of the researcher is paramount. This guide provides a comprehensive, experience-driven framework for th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the safety of the researcher is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of 3-Bromomethyltetrahydrothiophene 1,1-dioxide, focusing on the critical role of Personal Protective Equipment (PPE). We will move beyond a simple checklist to a deeper understanding of the "why" behind each procedural step, ensuring a culture of safety and confidence in your laboratory.

Hazard Analysis: Understanding the Chemistry of Your Compound

  • Tetrahydrothiophene 1,1-Dioxide (Sulfolane) Core: This component is a stable, high-boiling polar aprotic solvent. The primary hazards associated with sulfolane itself are low, but it is harmful if swallowed.[1]

  • Bromomethyl Group: This is the primary source of concern. Brominated organic compounds, particularly those with a leaving group like bromine on a methyl group, are often potent alkylating agents. Such compounds can react with biological nucleophiles, including DNA, which makes them potential mutagens and carcinogens. They are also typically skin and eye irritants.[2] The presence of a stench is also a common characteristic of thiophene derivatives.[2]

Given this structural analysis, it is prudent to treat 3-Bromomethyltetrahydrothiophene 1,1-dioxide as a hazardous substance, with particular attention to preventing skin and eye contact, as well as inhalation.

The Hierarchy of Controls: Your First Line of Defense

Before we even consider PPE, we must implement more effective safety measures. The hierarchy of controls prioritizes the most effective strategies for risk reduction:

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For this compound, the following are non-negotiable:

    • Chemical Fume Hood: All handling of 3-Bromomethyltetrahydrothiophene 1,1-dioxide, including weighing and solution preparation, must be conducted in a certified and properly functioning chemical fume hood. This is critical to prevent inhalation of any vapors or aerosols.

    • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Administrative Controls: These are changes to how people work.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this chemical.

    • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

  • Personal Protective Equipment (PPE): This is the last line of defense, to be used in conjunction with the controls above.

Essential Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 3-Bromomethyltetrahydrothiophene 1,1-dioxide.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Given the potential for this compound to be an alkylating agent, skin absorption is a primary concern. Double-gloving is recommended for extended operations.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes.[3] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[3][4]
Body Protection Chemical-Resistant Laboratory CoatA fully fastened lab coat, preferably one with elastic cuffs, protects the skin and personal clothing from contamination.
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesWhile working in a fume hood should prevent inhalation, a respirator provides an additional layer of protection, especially in the event of a spill or a failure of the engineering controls.[5]

Step-by-Step Handling and PPE Workflow

The following is a detailed, self-validating protocol for the safe handling of 3-Bromomethyltetrahydrothiophene 1,1-dioxide.

Preparation:

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6]

  • Assemble all necessary equipment and reagents within the fume hood before introducing the 3-Bromomethyltetrahydrothiophene 1,1-dioxide.

  • Inspect all PPE for signs of damage before use.

PPE Donning Sequence:

  • Don your lab coat and fasten it completely.

  • Put on your chemical splash goggles.

  • If required by your institution's SOP, don your respirator and perform a seal check.

  • Wash your hands thoroughly.

  • Don your first pair of nitrile or neoprene gloves, ensuring the cuffs are tucked under the sleeves of your lab coat.

  • Don your second pair of gloves over the first.

  • Don your face shield.

Handling:

  • Conduct all manipulations of the chemical deep within the fume hood.

  • Use disposable equipment where possible to minimize cleaning and potential for contamination.

Doffing and Decontamination:

  • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Remove your face shield and lab coat, being careful to avoid contaminating your personal clothing.

  • Remove the inner pair of gloves, peeling them off from the cuff to avoid touching the outer surface. Dispose of them in the hazardous waste container.

  • Remove your goggles.

  • If a respirator was worn, decontaminate and store it according to the manufacturer's instructions.

  • Wash your hands thoroughly with soap and water.

PPE Selection and Decontamination Workflow

G cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing & Decontamination A Review SOP for 3-Bromomethyltetrahydrothiophene 1,1-dioxide B Inspect Engineering Controls (Fume Hood, Eyewash) A->B C Inspect PPE for Damage B->C D Don Lab Coat E Don Goggles & Face Shield D->E F Don Respirator (if required) E->F G Don Double Gloves F->G H Work Within Fume Hood G->H I Remove Outer Gloves H->I J Remove Face Shield & Lab Coat I->J K Remove Inner Gloves J->K L Remove Goggles & Respirator K->L M Wash Hands Thoroughly L->M

Caption: A workflow diagram for PPE usage when handling 3-Bromomethyltetrahydrothiophene 1,1-dioxide.

Operational and Disposal Plans

Spill Response:

  • In case of a small spill within the fume hood, use an inert absorbent material to clean it up.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal:

  • All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Brominated waste may require specialized disposal procedures, such as high-temperature incineration at a licensed facility, to prevent the formation of brominated pollutants.[7][8] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your scientific work.

References

  • Merck Millipore. (2025, August 7).
  • International Chemical Engineering (ICE). (2021, May 29). Safety Data Sheet Product name: Tetrahydrothiophene (THT).
  • Chemical Book.
  • Fisher Scientific. (2009, September 26).
  • TCI Chemicals. SAFETY DATA SHEET - Tetrahydrothiophene 1,1-Dioxide.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Aerosol and Air Quality Research. (2023, October 11).
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.

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